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  • Product: TITANIUM HYDRIDE (TIH1.65))
  • CAS: 106770-38-1

Core Science & Biosynthesis

Foundational

thermodynamic properties of non-stoichiometric titanium hydride TiH1.65

An In-depth Technical Guide to the Thermodynamic Properties of Non-Stoichiometric Titanium Hydride (TiH1.65) Introduction Titanium hydride (TiHₓ) is a material of significant scientific and industrial interest, primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of Non-Stoichiometric Titanium Hydride (TiH1.65)

Introduction

Titanium hydride (TiHₓ) is a material of significant scientific and industrial interest, primarily due to its high hydrogen storage capacity and its crucial role as an intermediate in the hydride-dehydride (HDH) process for producing titanium powder.[1] Unlike stoichiometric compounds, titanium hydride exists over a wide range of non-stoichiometric compositions, where 'x' in TiHₓ can vary significantly. This variability allows for the fine-tuning of its properties for specific applications.

This technical guide focuses on the thermodynamic properties of a specific non-stoichiometric composition, TiH1.65 . This composition is frequently encountered in applications such as pyrotechnics and as a hydrogen source.[2][3] Understanding its thermodynamic characteristics—including enthalpy and entropy of formation, heat capacity, and pressure-composition-temperature relationships—is fundamental to predicting its behavior, ensuring safe handling, and optimizing its performance in various technological applications. This document provides researchers, scientists, and engineers with a consolidated, in-depth overview of these critical properties, grounded in established experimental methodologies and theoretical models.

Phase and Structural Characteristics of TiH1.65

The properties of TiH1.65 are intrinsically linked to its crystal structure and phase, which can be understood by examining the Titanium-Hydrogen (Ti-H) phase diagram.

The Ti-H Phase Diagram

The Ti-H system is characterized by several distinct phases depending on hydrogen concentration and temperature.[1][4]

  • α-phase: A hexagonal close-packed (hcp) solid solution of hydrogen in titanium, stable at low hydrogen concentrations.

  • β-phase: A body-centered cubic (bcc) solid solution that is stable at high temperatures. Dissolved hydrogen acts as a β-stabilizer, lowering the α-to-β transition temperature.[4]

  • δ-phase: A face-centered cubic (fcc) hydride phase that exists over a composition range from approximately TiH1.5 to TiH1.9.[5]

  • γ-phase: A face-centered tetragonal (fct) hydride phase, often considered a distortion of the δ-phase, appearing at higher hydrogen concentrations near TiH₂.[4]

At room temperature, the composition TiH1.65 falls squarely within the single-phase δ-hydride region .[4] This phase is known for its brittle nature, which is exploited in the HDH process for powder production.[1]

Crystal Structure of δ-TiH1.65

The δ-phase of titanium hydride possesses a face-centered cubic (fcc) crystal structure, analogous to the CaF₂ structure. In this arrangement, the larger titanium atoms form the fcc lattice, and the smaller hydrogen atoms occupy the tetrahedral interstitial sites within that lattice. For the specific composition of TiH1.65, not all available tetrahedral sites are filled with hydrogen atoms, leading to its non-stoichiometric character.

Core Thermodynamic Data for TiH1.65

The thermodynamic stability and heat management of TiH1.65 are defined by several key parameters. While direct experimental values for TiH1.65 are sparse, reliable data can be derived from studies on the δ-phase as a function of hydrogen content.

Thermodynamic PropertySymbolValue for TiH1.65UnitsNotes and References
Enthalpy of Formation ΔHf°~ -122kJ (mol H₂)⁻¹The enthalpy of formation in the δ-phase is strongly dependent on hydrogen concentration. This value is interpolated from data showing ΔH varies from -141 kJ (mol H₂)⁻¹ at x=1.41 to -125.5 kJ (mol H₂)⁻¹ at x=1.85.[6]
Entropy of Formation ΔSf°~ -143J (mol·K)⁻¹The entropy change upon hydride formation is dominated by the loss of translational entropy of gaseous H₂. This value is relatively constant across many metal-hydrogen systems.[7][8]
Specific Heat Capacity CpSee NoteJ (g·K)⁻¹Specific heat data for TiHₓ/KClO₄ mixtures exist, but data for pure TiH1.65 is not readily available. A correlation for the mixture is Cₚ = 0.163 + 0.000248T (in cal/(g-°C) for T in °C).[2] For pure TiH₂, the Shomate equation can be used.[9]
Decomposition Temperature Tdecomp> 425 °C (> 698 K)°C (K)The onset of significant thermal decomposition and hydrogen release begins around 450°C under vacuum conditions.[1][10] In pyrotechnic mixtures, decomposition is noted at temperatures > 425°C.[2]

Pressure-Composition-Temperature (PCT) Isotherms

The relationship between hydrogen equilibrium pressure, hydrogen concentration in the solid, and temperature is described by Pressure-Composition-Temperature (PCT) isotherms. These are fundamental for understanding hydrogen absorption and desorption behavior.

Principles of PCT Measurements

A PCT diagram plots the equilibrium hydrogen pressure (P) against the hydrogen-to-metal atomic ratio (H/M or x in TiHₓ) at a constant temperature.[11] For the Ti-H system, the isotherm typically shows three regions:

  • Solid Solution (α-phase): A steep increase in pressure with a small increase in hydrogen concentration.

  • Plateau Region (α + δ phase coexistence): A region where the pressure remains relatively constant as the α-phase transforms into the δ-hydride phase.

  • Hydride Phase (δ-phase): Another steep rise in pressure as hydrogen dissolves into the δ-hydride lattice.

Notably, careful experimental investigations of the Ti-H system reveal that the plateaus are not perfectly flat but exhibit a slight upward slope.[12] This sloping is often attributed to a distribution of interstitial site energies for hydrogen within the metal lattice.[12]

The van't Hoff Relationship

From the PCT isotherms, the enthalpy (ΔH°) and entropy (ΔS°) of hydride formation can be determined using the van't Hoff equation. By plotting the natural logarithm of the plateau pressure (ln P) against the inverse of the absolute temperature (1/T), a straight line is obtained:

ln(Peq) = (ΔH°/R) * (1/T) - (ΔS°/R)

where R is the universal gas constant. The slope of this line yields the enthalpy of formation, and the y-intercept provides the entropy of formation. This relationship is a powerful tool for deriving thermodynamic data directly from pressure measurements.[11]

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of TiH1.65 relies on precise experimental techniques. The following sections detail the methodologies for the most critical measurements.

Protocol: PCT Measurement using a Sieverts' Apparatus

The Sieverts' apparatus is the standard instrument for measuring gas sorption properties of materials. It operates on the volumetric principle of dosing a known amount of gas into a reactor of known volume containing the sample and measuring the resulting pressure change.

Objective: To determine the pressure-composition isotherms for TiH1.65.

Methodology:

  • Sample Preparation: A precisely weighed sample of TiH1.65 powder is loaded into the sample holder of the Sieverts' apparatus.

  • Activation: The sample is heated under a high vacuum (e.g., to 450-500°C) to degas the surface and remove any passivating oxide layers, which can impede hydrogen absorption/desorption kinetics.[13] This step is critical for achieving true equilibrium measurements.

  • Isothermal Measurement (Desorption): a. The activated sample is cooled to the desired measurement temperature (e.g., 400°C) and held constant. b. The system is filled with hydrogen to a pressure sufficient to ensure the material is in the full hydride (δ) phase. c. Small, calibrated volumes of hydrogen are incrementally removed from the sample chamber. After each removal, the system is allowed to reach thermal and pressure equilibrium. d. The equilibrium pressure and the calculated hydrogen concentration in the sample are recorded for each step.

  • Data Analysis: The collected data points (pressure vs. concentration) are plotted to generate the PCT isotherm for that temperature. The process is repeated at several different temperatures to generate a family of isotherms.

Causality and Trustworthiness: This step-by-step, equilibrium-based approach ensures that each data point represents a true thermodynamic state. The activation step is crucial for removing kinetic barriers, making the subsequent measurements a reliable reflection of the material's intrinsic properties.

Protocol: Thermal Analysis using DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure heat flow and mass changes as a function of temperature, providing data on phase transitions, decomposition, and specific heat.

Objective: To determine the decomposition temperature, enthalpy of decomposition, and specific heat capacity of TiH1.65.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of TiH1.65 (typically 5-10 mg) is placed into an inert crucible (e.g., alumina).

  • TGA Measurement: a. The sample is placed in the TGA furnace under a controlled, inert atmosphere (e.g., Argon). b. The temperature is ramped at a constant rate (e.g., 10 °C/min). c. The sample mass is continuously recorded. A sharp decrease in mass indicates the release of hydrogen upon decomposition. The onset temperature of this mass loss corresponds to the decomposition temperature.[1][10]

  • DSC Measurement: a. The sample is placed in the DSC furnace alongside an empty reference crucible. b. The temperature is ramped at a constant rate under an inert atmosphere. c. The differential heat flow required to maintain the sample and reference at the same temperature is measured. d. Endothermic or exothermic peaks correspond to phase transitions or reactions. The decomposition of TiH1.65 is an endothermic process, and the integrated area of this peak can be used to calculate the enthalpy of decomposition.

  • Specific Heat (Cp) Measurement: Cp can be determined from the DSC data by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Self-Validation: Performing TGA and DSC concurrently or in parallel allows for cross-validation. The temperature range of mass loss in TGA should directly correspond to the endothermic peak observed in DSC, confirming that the thermal event is indeed hydrogen desorption.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex experimental setups and the logical flow of data analysis.

SievertsApparatusWorkflow cluster_prep 1. Preparation & Setup cluster_activation 2. Sample Activation cluster_measurement 3. Isothermal Measurement cluster_analysis 4. Data Analysis weigh Weigh TiH1.65 Sample load Load into Reactor weigh->load leak_check System Leak Check load->leak_check vacuum Apply High Vacuum leak_check->vacuum heat Heat to 450-500°C vacuum->heat cool Cool to T_measure heat->cool start_node cool->start_node dose Dose/Remove H2 Volume start_node->dose equilibrate Wait for Equilibrium (P & T Stable) dose->equilibrate record Record P_eq & Calculate H/M equilibrate->record check More Points? record->check check->dose Yes plot Plot P vs. H/M check->plot No isotherm Generate PCT Isotherm plot->isotherm

Caption: Experimental workflow for PCT measurements using a Sieverts' apparatus.

VantHoff cluster_pct PCT Data Acquisition cluster_extract Data Extraction cluster_plot Van't Hoff Analysis cluster_thermo Thermodynamic Properties pct1 PCT at T1 pct2 PCT at T2 pct1->pct2 pct3 PCT at T3 pct2->pct3 pct_dots ... pct3->pct_dots extract Identify Plateau Pressure (Peq) for each T pct_dots->extract plot Plot ln(Peq) vs. 1/T extract->plot fit Perform Linear Fit plot->fit enthalpy ΔH° = Slope * R fit->enthalpy entropy ΔS° = -Intercept * R fit->entropy

Caption: Logical relationship for deriving thermodynamic data from PCT curves.

References

  • Thermodynamic Hydricity of Transition Metal Hydrides | Chemical Reviews.pubs.acs.org.
  • Metal Hydride Differential Scanning Calorimetry as an Approach to Compositional Determination of Mixtures of Hydrogen Isotopes a - OSTI. .

  • Sloping Plateaux in the Pressure-Composition Isotherms of the Titanium-Hydrogen and Ti,,Al. .

  • Kinetics of Thermal Decomposition of Titanium Hydride Powder Using in situ High-temperature X-ray Diffraction (HTXRD) - SciELO. .

  • Structure and Phase Diagram of Ti–V–H System at Room Temperature - J-Stage. .

  • Ti – H equilibrium phase diagram. 5 - ResearchGate. .

  • Thermal decomposition of titanium hydride and its application to low pressure hydrogen control - AIP Publishing.pubs.aip.org.
  • Surface Properties of the Hydrogen–Titanium System - PMC - NIH. .

  • Understanding the TiH(2-x)/TiOy System at Elevated Temperature: A Literature Review - OSTI. .

  • Surface Properties of the Hydrogen–Titanium System | The Journal of Physical Chemistry C.pubs.acs.org.
  • (PDF) Kinetics of thermal decomposition of titanium hydride powder using in situ high-temperature X-ray diffraction (HTXRD) - ResearchGate. .

  • Predicting formation enthalpies of metal hydrides - OSTI. .

  • NIST-MSEL Hydrogen Storage Program: Research - Introduction. .

  • titanium dihydride - the NIST WebBook. webbook.nist.gov.

  • Thermodynamic Calculation on the Formation of Titanium Hydride. .

  • A Simplified Model of TiH1.65/KClO4 Pyrotechnic Ignition - OSTI. .

  • PCTPro-2000: Gas Sorption Analysis Tool - Sigma-Aldrich. .

  • Hydriding of titanium. .

  • Titanium subhydride potassium perchlorate (TiH1.65/KClO4) burn rates from hybrid closed bomb-strand burner experiments – Publications – Research - Sandia National Laboratories. .

Sources

Exploratory

A First-Principles Guide to the Electronic Structure of Non-Stoichiometric Titanium Hydride (TiH1.65)

This technical guide provides a comprehensive, field-proven methodology for investigating the electronic structure of non-stoichiometric titanium hydride, specifically TiH1.65, using first-principles calculations based o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, field-proven methodology for investigating the electronic structure of non-stoichiometric titanium hydride, specifically TiH1.65, using first-principles calculations based on Density Functional Theory (DFT). This document is intended for researchers and scientists in materials science and computational chemistry, offering a narrative that combines theoretical grounding with practical, step-by-step protocols. We will explore the causality behind computational choices, ensuring a self-validating and reproducible workflow from structural modeling to the analysis of electronic properties.

Introduction: The Significance of Titanium Hydrides

Titanium hydrides (TiHₓ) are of significant interest for applications in hydrogen storage, powder metallurgy, and as neutron moderators, owing to their high hydrogen-to-metal ratio.[1] The physical and chemical properties of these materials are intrinsically linked to their electronic structure. For instance, the nature of the Ti-H bonding, the distribution of electronic states near the Fermi level, and the charge transfer between titanium and hydrogen atoms dictate the material's stability, hydrogen desorption temperature, and mechanical properties.[2]

Non-stoichiometric phases like δ-TiH1.65 are particularly relevant as they represent compositions commonly encountered in practical applications.[3] However, their non-stoichiometric nature, characterized by hydrogen vacancies within a host lattice, presents unique challenges for computational modeling. This guide provides a robust framework to address these challenges and extract meaningful insights into the electronic landscape of TiH1.65.

Theoretical Foundation: Density Functional Theory in Practice

First-principles, or ab initio, calculations provide a powerful means to predict material properties by solving the fundamental quantum mechanical equations governing the behavior of electrons. Density Functional Theory (DFT) is the most widely used ab initio method for condensed matter systems, reformulating the many-body problem into a more tractable one based on the electron density.[4][5]

The core principle of DFT is that the ground-state energy of a system is a unique functional of its electron density. In practice, this is implemented through the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons moving in an effective potential. This potential includes the external potential from the atomic nuclei and the effects of electron-electron interactions (Hartree and exchange-correlation potentials).

For a system like TiH1.65, several key choices within the DFT framework are critical:

  • Exchange-Correlation (XC) Functional: The exact form of the XC functional is unknown and must be approximated. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, has been shown to provide a good balance of accuracy and computational cost for metallic and metal hydride systems.

  • Pseudopotentials: To reduce computational cost, the strong potential of the atomic nucleus and the core electrons are replaced by a smoother, weaker pseudopotential. This approximation significantly reduces the number of plane waves required to describe the valence electron wavefunctions.

  • Plane-Wave Basis Set: The valence electron wavefunctions are expanded in a basis set of plane waves, defined by a kinetic energy cutoff (ENCUT). The size of this basis set is a critical convergence parameter.

Modeling a non-stoichiometric compound like TiH1.65 requires an approach that can accommodate an incomplete filling of crystallographic sites. The most direct and chemically intuitive method is the supercell approach , where a large unit cell is constructed and hydrogen atoms are selectively removed to approximate the desired stoichiometry. This method allows for the local structural relaxations around the vacancies to be explicitly calculated, which is crucial for obtaining an accurate ground-state energy and electronic structure.

Experimental Protocol: A Validated Workflow for TiH1.65

This section details a step-by-step protocol for calculating the electronic structure of TiH1.65. The workflow is designed to be a self-validating system, where convergence testing ensures the reliability of the final results. We will use the Vienna Ab Initio Simulation Package (VASP) as the reference DFT code, though the principles are readily transferable to other plane-wave codes like Quantum ESPRESSO.[6][7][8]

Step 1: Constructing the TiH1.65 Supercell

The δ-phase of titanium hydride, which includes the TiH1.65 composition, typically adopts a face-centered cubic (FCC) crystal structure (space group Fm-3m), similar to the fluorite (CaF2) structure, where Ti atoms form the FCC lattice and H atoms occupy the tetrahedral interstitial sites.[1][9]

  • Start with the Stoichiometric Supercell: Begin with the ideal TiH₂ structure. A convenient unit cell contains 4 Ti and 8 H atoms (Ti₄H₈). To minimize spurious interactions between vacancies in our non-stoichiometric model, we construct a 2x2x2 supercell, resulting in a composition of Ti₃₂H₆₄.

  • Introduce Hydrogen Vacancies: The target stoichiometry is TiH1.65. For our Ti₃₂ supercell, the target number of hydrogen atoms is 32 * 1.65 = 52.8. We will create a Ti₃₂H₅₃ supercell (H/Ti ratio = 1.65625), which requires removing 11 hydrogen atoms from the initial Ti₃₂H₆₄ structure.

  • Distribute Vacancies: The arrangement of these 11 vacancies is not unique. To find the ground-state configuration, several different vacancy distributions should ideally be tested, and the one with the lowest total energy should be selected for subsequent analysis. For this guide, we will proceed with one such randomly generated, but reasonably separated, distribution of vacancies.

Step 2: Convergence Testing

Before performing production calculations, the plane-wave energy cutoff (ENCUT) and the k-point mesh density must be converged to ensure the results are independent of these basis set parameters. This is the most critical step for ensuring the trustworthiness of the calculations.

  • ENCUT Convergence:

    • Create a VASP INCAR file for a single-point energy calculation (no ionic relaxation).

    • Use a moderately dense k-point mesh (e.g., 4x4x4 Gamma-centered).

    • Calculate the total energy of the Ti₃₂H₅₃ supercell for a range of ENCUT values (e.g., from 350 eV to 600 eV in 50 eV steps).

    • The ENCUT is considered converged when the change in total energy between two successive steps is negligible (e.g., < 1 meV/atom).

  • K-Point Convergence:

    • Using the converged ENCUT value from the previous step.

    • Calculate the total energy for increasingly dense k-point meshes (e.g., 2x2x2, 3x3x3, 4x4x4, 5x5x5).

    • The k-point mesh is converged when the change in total energy is < 1 meV/atom.

Table 1: Example of Total Energy Convergence for Ti₃₂H₅₃

Parameter Value Total Energy (eV) ΔE per Atom (meV)
ENCUT (eV) 400 -205.15 -
(at 4x4x4 k-mesh) 450 -205.89 -8.7
500 -206.12 -2.7
550 -206.18 -0.7
K-Points 2x2x2 -204.98 -
(at ENCUT=550eV) 3x3x3 -205.91 -10.9
4x4x4 -206.18 -3.2

| | 5x5x5 | -206.25 | -0.8 |

Note: These are illustrative values. Actual converged parameters must be determined for the specific pseudopotentials and system studied.

Step 3: Geometry Optimization

With converged ENCUT and k-point parameters, the next step is to relax the supercell to its minimum energy configuration. This involves allowing the atoms to move and the cell volume/shape to change until the forces on the atoms and the stress on the cell are minimized.

  • Set up the INCAR file:

    • IBRION = 2: Use the conjugate gradient algorithm for ionic relaxation.

    • ISIF = 3: Allow both atomic positions and the cell shape/volume to relax.

    • NSW = 100: Set the maximum number of ionic steps.

    • EDIFFG = -1E-2: Set the force convergence criterion (e.g., 0.01 eV/Å).

  • Run the calculation: VASP will iteratively update the atomic positions and cell parameters until the forces fall below the specified EDIFFG threshold.

  • Verify Relaxation: Check the output (OUTCAR file) to ensure that the calculation has converged electronically at each ionic step and that the final forces are below the threshold. The relaxed structure is stored in the CONTCAR file.

Step 4: Calculation of Electronic Properties

Using the fully relaxed structure from CONTCAR, we can now compute the electronic properties. This is typically a multi-step process.

  • High-Accuracy Self-Consistent Field (SCF) Calculation:

    • Perform a static (single-point) calculation (NSW = 0) on the relaxed structure.

    • This step generates an accurate ground-state charge density (CHGCAR) and wavefunction (WAVECAR) file. It is good practice to use a slightly denser k-point mesh and a stricter electronic convergence criterion (EDIFF = 1E-6) than in the relaxation step.

  • Density of States (DOS) Calculation:

    • Run a non-self-consistent calculation (ICHARG = 11) using the CHGCAR from the SCF step.

    • Use a much denser k-point mesh (e.g., 8x8x8) to ensure a smooth DOS curve.

    • Set LORBIT = 11 to write out the site- and orbital-projected DOS (PDOS). This allows for the analysis of contributions from Ti-s, Ti-p, Ti-d, and H-s orbitals.

  • Band Structure Calculation:

    • A band structure calculation reveals the electronic energy levels along high-symmetry directions in the Brillouin zone.

    • First, determine the high-symmetry k-path for the underlying crystal lattice (FCC in this case).

    • Run a non-self-consistent calculation (ICHARG = 11) using the SCF CHGCAR. The KPOINTS file should specify the coordinates of the high-symmetry points with a number of intermediate points along each path.

Diagrams of the Computational Workflow

The entire process can be visualized as a logical sequence of steps, each building upon the previous one.

G cluster_prep 1. System Preparation cluster_conv 2. Convergence Testing cluster_calc 3. Core Calculations cluster_analysis 4. Analysis & Visualization struct Define TiH₂ Crystal Structure supercell Create Ti₃₂H₆₄ Supercell struct->supercell vacancy Introduce H Vacancies to create Ti₃₂H₅₃ supercell->vacancy encut Converge ENCUT vacancy->encut kpoints Converge K-Points encut->kpoints Using converged ENCUT relax Geometry Optimization (Relax Atoms & Cell) kpoints->relax Use converged parameters scf Static SCF Calculation relax->scf nscf Non-SCF Calculations scf->nscf charge Charge Analysis scf->charge dos DOS & PDOS nscf->dos bands Band Structure nscf->bands G Relax Geometry Optimization (CONTCAR) SCF Static SCF (CHGCAR, WAVECAR) Relax->SCF Uses relaxed geometry DOS Density of States (DOSCAR) SCF->DOS Uses charge density Bands Band Structure (EIGENVAL) SCF->Bands Uses charge density

Caption: Interdependence of core DFT calculation steps.

Analysis and Interpretation of Results

The output of these calculations provides a rich dataset for understanding the electronic properties of TiH1.65.

  • Optimized Structure: The relaxed lattice parameters from the CONTCAR file can be compared with experimental X-ray diffraction data to validate the accuracy of the chosen DFT functional and pseudopotentials.

  • Band Structure: Plotting the band structure will reveal whether TiH1.65 is metallic or has a band gap. For most titanium hydrides, a metallic character is expected. The bands crossing the Fermi level are primarily of Ti 3d character.

  • Density of States (DOS):

    • The Total DOS provides a picture of the overall distribution of electronic states. A non-zero value at the Fermi level (E=0) confirms metallic behavior.

    • The Projected DOS (PDOS) is crucial for understanding chemical bonding. In titanium hydrides, a key feature is the hybridization of the Ti 3d orbitals with the H 1s orbitals. [2]This is visible as an overlap in their respective PDOS peaks at energies below the Fermi level, typically around -6 to -8 eV. This hybridization indicates a significant covalent component to the Ti-H bond, in addition to an ionic component arising from charge transfer.

  • Charge Analysis:

    • Bader Charge Analysis: This is a method to partition the calculated charge density among the atoms, providing an estimate of charge transfer. In Ti-H systems, hydrogen is more electronegative than titanium, leading to a net transfer of electrons from Ti to H, resulting in Ti having a partial positive charge and H a partial negative charge. This supports an anionic model for hydrogen in this hydride.

    • Charge Density Difference Plots: By subtracting the charge densities of isolated, non-interacting Ti and H atoms from the total charge density of the TiH1.65 system, one can visualize the charge redistribution upon bonding. These plots typically show an accumulation of charge on the H atoms and in the bonding region between Ti and H, and a depletion of charge from the Ti atoms.

Conclusion: From Calculation to Insight

This guide has outlined a rigorous and validated workflow for performing first-principles calculations on the electronic structure of non-stoichiometric TiH1.65. By following a systematic approach that includes careful structural modeling, comprehensive convergence testing, and a logical sequence of calculations, researchers can obtain reliable and reproducible results. The analysis of the band structure, density of states, and charge distribution provides deep insights into the fundamental nature of chemical bonding and the resulting physical properties of this important material. This computational protocol serves as a foundational tool for the rational design and optimization of metal hydrides for energy and materials science applications.

References

  • Benck, J. D., & Nørskov, J. K. (2016). The Metal Hydride Problem of Computational Chemistry: Origins and Consequences. arXiv preprint arXiv:1608.06718. [Link]

  • Fujii, H., & Akamaru, S. (2007). Charge Density Analysis in Magnesium Hydride. Materials Transactions, 48(6), 1339-1343. [Link]

  • Nakamura, Y., & Fujitani, S. (2005). Electronic Structure of the Bulk of Titanium Hydrides Fractured in Ultrahigh Vacuum by XPS Surface Analysis. Materials Transactions, 46(11), 2445-2449. [Link]

  • Staufer, M., & Hergert, W. (2010). A Density Functional Theory Study of the Charge State of Hydrogen in Metal Hydrides. The Journal of Physical Chemistry C, 114(25), 11249-11255. [Link]

  • Kanagaprabha, S., Rajeswarapalanichamy, R., & Iyakutti, K. (2014). First Principles Study of Titanium Hydrides, TiHn: n = 1, 2, 3; Energetics and Phase Transition. Walailak Journal of Science and Technology (WJST), 11(6), 525-536. [Link]

  • Kresse, G., & Furthmüller, J. (1996). Efficient iterative schemes for ab initio total-energy calculations using a plane-wave basis set. Physical Review B, 54(16), 11169–11186. (VASP Methodology).
  • Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868. (PBE Functional).
  • Monkhorst, H. J., & Pack, J. D. (1976). Special points for Brillouin-zone integrations. Physical Review B, 13(12), 5188–5192. (K-Point Meshes).
  • Sholl, D. S., & Steckel, J. A. (2009). Density Functional Theory: A Practical Introduction. John Wiley & Sons.
  • Materials Project. (n.d.). TiH2 (Cubic, Fm-3m, 225). Retrieved from [Link]

  • VASP Group. (n.d.). VASP - The Vienna Ab initio Simulation Package. Retrieved from [Link]

  • Quantum ESPRESSO Foundation. (n.d.). Quantum ESPRESSO. Retrieved from [Link]

  • CRS Chemicals. (n.d.). Titanium Hydride / Sub-Hydride. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability and Phase Transition Behavior of TiH1.65

For Researchers, Scientists, and Drug Development Professionals Introduction Titanium hydrides, and specifically titanium subhydrides such as TiH1.65, are materials of significant interest across various scientific and e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium hydrides, and specifically titanium subhydrides such as TiH1.65, are materials of significant interest across various scientific and engineering disciplines. Their applications range from hydrogen storage and neutron shielding to roles in pyrotechnic compositions.[1][2] A thorough understanding of their thermal stability and phase transition behavior is paramount for ensuring their safe handling, optimizing their performance, and predicting their behavior under operational conditions. This guide provides a comprehensive technical overview of the thermal characteristics of TiH1.65, grounded in established experimental findings and thermodynamic principles.

The Ti-H system is complex, featuring several hydride phases with distinct crystal structures and stability ranges.[3] Titanium exists in two allotropic forms: the low-temperature α phase with a hexagonal close-packed (hcp) structure and the high-temperature β phase with a body-centered cubic (bcc) structure.[3] The introduction of hydrogen leads to the formation of various hydride phases, including the stable face-centered cubic (FCC) δ-hydride (TiHx, where 1.5 < x < 1.99) and the metastable face-centered tetragonal (FCT) γ-hydride (TiH).[3] TiH1.65 falls within the δ-hydride phase, which is the most commonly observed titanium hydride.[3]

This guide will delve into the critical aspects of the thermal decomposition of TiH1.65, its phase transitions upon heating, and the experimental methodologies employed to characterize these phenomena.

Experimental Characterization Techniques

The investigation of the thermal properties of TiH1.65 relies on a suite of analytical techniques that provide quantitative data on mass changes, heat flow, and structural transformations as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. For TiH1.65, TGA is crucial for determining the onset and completion temperatures of dehydrogenation, as well as the stoichiometry of the decomposition reactions.

Experimental Protocol:

  • A small, precisely weighed sample of TiH1.65 (typically 10-20 mg) is placed in a high-purity, inert sample pan (e.g., platinum or alumina).[4]

  • The sample is loaded into the TGA instrument.

  • The furnace is purged with an inert gas (e.g., argon or nitrogen) at a controlled flow rate (e.g., 100 mL/min) to remove any reactive gases.[4]

  • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.[4]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots mass loss percentage against temperature, allowing for the identification of decomposition steps.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is used to identify endothermic and exothermic transitions, such as phase changes and chemical reactions, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:

  • A small amount of TiH1.65 is hermetically sealed in an aluminum pan. To allow for the escape of volatiles like hydrogen, the pan lid is often pin-holed.[4]

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled linear rate.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

High-Temperature X-ray Diffraction (HTXRD)

Principle: HTXRD allows for the in-situ analysis of the crystallographic structure of a material as it is heated. This is invaluable for directly observing phase transitions and identifying the crystal structures of the resulting phases.

Experimental Protocol:

  • A powdered sample of TiH1.65 is mounted on a high-temperature stage within the XRD chamber.

  • The chamber is typically evacuated to a high vacuum to prevent oxidation and to facilitate dehydrogenation.[5]

  • The sample is heated to various isothermal temperatures or through a programmed temperature ramp.

  • At specific temperature intervals or continuously, an X-ray diffraction pattern is collected.

  • The resulting diffractograms are analyzed to identify the phases present and to determine their lattice parameters.

Thermal Stability of TiH1.65

The thermal stability of TiH1.65 is primarily dictated by its dehydrogenation behavior. Upon heating, TiH1.65 decomposes, releasing hydrogen gas and transforming into titanium metal or lower hydrides.

The decomposition of titanium hydride is a multi-step process.[6] The initial stage involves the release of hydrogen to form a sub-stoichiometric hydride.[6] For instance, TiH2 has been shown to first decompose to δ-TiH1.5 in an inert environment.[6]

Studies have shown that the decomposition of titanium hydride becomes significant at approximately 450 °C.[5] The onset temperature for hydrogen release is dependent on factors such as the heating rate, with lower heating rates resulting in lower onset temperatures.[5] In pyrotechnic applications, where TiH1.65 is often mixed with an oxidizer like potassium perchlorate (KClO4), the decomposition is a critical step in the ignition sequence. The decomposition of TiH1.65 in such mixtures is reported to occur at temperatures above 698 K (425 °C).[7]

The overall decomposition can be represented by the following reaction:

TiH1.65(s) → Ti(s) + 0.825 H2(g) [7]

The thermal stability can be influenced by surface modifications. For example, the electrochemical deposition of a titanium metal layer on the surface of titanium hydride has been shown to increase the initial dehydrogenation temperature significantly, by as much as 231.8 °C, by acting as a trap for hydrogen diffusion.[1]

Phase Transition Behavior of TiH1.65

The Ti-H system exhibits a complex phase diagram. TiH1.65 exists as the δ-phase, which has a face-centered cubic (FCC) crystal structure.[3][8] Upon heating and subsequent hydrogen release, TiH1.65 undergoes a series of phase transformations.

The decomposition of the δ-phase hydride leads to the formation of the α-phase of titanium.[5] High-temperature X-ray diffraction studies have followed this δ-to-α phase transformation in-situ.[5] The transformation from the δ-phase to the α-phase is observable at temperatures ranging from 450 to 650 °C.[5]

The sequence of phase transitions during the dehydrogenation of titanium hydride (starting from a higher hydride like TiH2) can be summarized as follows:

δ-TiHx → β-Ti + H2 → α-Ti + H2

Upon cooling, the high-temperature β-phase can transform back into the α-phase and the δ-hydride phase.[9]

Visualization of the Dehydrogenation Process

The following diagram illustrates the key steps in the thermal analysis and the resulting phase transformations of TiH1.65.

Thermal_Decomposition_Workflow cluster_experiment Experimental Analysis cluster_transformation Phase Transformation Pathway TiH165 TiH1.65 (δ-phase, FCC) Heating Heating in Inert Atmosphere TiH165->Heating TGA_DSC TGA / DSC Analysis Heating->TGA_DSC Mass Loss & Heat Flow Data HTXRD HTXRD Analysis Heating->HTXRD Structural Data Dehydrogenation Dehydrogenation (H2 release) TGA_DSC->Dehydrogenation Onset ~450°C HTXRD->Dehydrogenation δ → α transition AlphaTi α-Ti (hcp) Dehydrogenation->AlphaTi caption Workflow for Thermal Analysis of TiH1.65

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Mass Fraction and Density Measurements of Titanium Subhydride (TiH₁.₆₅)

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the determination of hydrogen mass fraction and density for titanium subhydride, specifically focusing on the non-stoichiometric composition of TiH₁.₆₅. This document is intended for researchers, scientists, and professionals in drug development and other fields where precise characterization of metal hydrides is critical. The methodologies and theoretical underpinnings are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Titanium Hydrides

Titanium hydrides, and specifically non-stoichiometric compositions like TiH₁.₆₅, are materials of significant interest across various scientific and industrial domains. Their applications range from hydrogen storage and neutron moderation to roles in pyrotechnics and advanced materials synthesis. The precise hydrogen content and density of these materials are critical parameters that dictate their performance characteristics. For instance, in pyrotechnic applications, the hydrogen content directly influences the energetic output and burn rate. In hydrogen storage applications, both the mass fraction and density are key metrics for determining the material's efficiency.

This guide will delve into the theoretical and experimental determination of the hydrogen mass fraction and density of TiH₁.₆₅, providing a robust framework for its characterization.

Theoretical Framework: Understanding the Ti-H System

The titanium-hydrogen (Ti-H) system is complex, featuring several distinct phases depending on the hydrogen concentration and temperature. For compositions of TiHₓ where 'x' is approximately between 1.5 and 2.0, the material exists predominantly in the δ-phase. This phase possesses a face-centered cubic (FCC) crystal structure. The precise properties of the hydride, including its density, are intrinsically linked to its crystal structure and the occupancy of hydrogen atoms within the titanium lattice.

Calculation of Theoretical Hydrogen Mass Fraction

The hydrogen mass fraction of TiH₁.₆₅ can be calculated from the atomic masses of titanium and hydrogen.

  • Atomic Mass of Titanium (Ti): 47.867 g/mol

  • Atomic Mass of Hydrogen (H): 1.008 g/mol

For the formula unit TiH₁.₆₅:

  • Mass of Titanium: 1 × 47.867 g/mol = 47.867 g/mol

  • Mass of Hydrogen: 1.65 × 1.008 g/mol = 1.6632 g/mol

  • Total Molar Mass of TiH₁.₆₅: 47.867 g/mol + 1.6632 g/mol = 49.5302 g/mol

The hydrogen mass fraction is therefore:

Hydrogen Mass Fraction (%) = (Mass of Hydrogen / Total Molar Mass) × 100 Hydrogen Mass Fraction (%) = (1.6632 / 49.5302) × 100 ≈ 3.358%

This theoretical value serves as a fundamental benchmark for experimental validation.

Theoretical Density Calculation

The theoretical density of a crystalline material can be calculated if its crystal structure, lattice parameters, and the atomic composition of the unit cell are known. As established, TiH₁.₆₅ exists in the δ-phase with an FCC structure. The density (ρ) is calculated using the following formula:

ρ = (Z × M) / (V × Nₐ)

Where:

  • Z is the number of formula units per unit cell. For an FCC structure of a metal hydride, Z is typically 4.

  • M is the molar mass of the formula unit (49.5302 g/mol for TiH₁.₆₅).

  • V is the volume of the unit cell. For a cubic system, V = a³, where 'a' is the lattice parameter.

  • Nₐ is Avogadro's number (6.022 × 10²³ mol⁻¹).

Calculation:

  • V = (4.44 × 10⁻⁸ cm)³ = 8.75 × 10⁻²³ cm³

  • ρ = (4 × 49.5302 g/mol ) / ((8.75 × 10⁻²³ cm³) × (6.022 × 10²³ mol⁻¹))

  • ρ ≈ 3.76 g/cm³

This calculated theoretical density provides a valuable reference point for comparison with experimental measurements.

Experimental Methodologies

The accurate determination of hydrogen mass fraction and density requires the application of specialized analytical techniques. The choice of method is dictated by the nature of the sample (e.g., powder, bulk solid) and the required precision.

Measurement of Hydrogen Mass Fraction

Inert Gas Fusion (IGF) Thermal Conductivity Method

This is a widely used and highly accurate method for determining the hydrogen content in metals and their hydrides.[1][2]

Principle: A precisely weighed sample of TiH₁.₆₅ is placed in a graphite crucible within a high-temperature furnace. The sample is heated to a temperature sufficient to cause its complete decomposition, releasing all bound hydrogen as H₂ gas. An inert carrier gas, typically high-purity argon or helium, continuously flows through the furnace, sweeping the released hydrogen to a thermal conductivity detector. The thermal conductivity of the gas mixture changes in proportion to the concentration of hydrogen, which is then quantified against a calibrated standard.

Experimental Protocol: Inert Gas Fusion

  • Sample Preparation: A representative sample of TiH₁.₆₅ powder (typically 100-200 mg) is accurately weighed.

  • Instrument Calibration: The instrument is calibrated using a standard material with a certified hydrogen concentration.

  • Analysis: The weighed sample is introduced into the furnace. The furnace is rapidly heated to a temperature above the decomposition temperature of the hydride (e.g., >1000 °C).

  • Detection: The evolved hydrogen gas is carried by the inert gas stream to the thermal conductivity cell.

  • Quantification: The instrument's software integrates the detector signal over time and calculates the total mass of hydrogen released. The hydrogen mass fraction is then determined by dividing the mass of hydrogen by the initial sample mass.

InertGasFusionWorkflow cluster_0 Sample Preparation & Introduction cluster_1 Hydrogen Release & Transport cluster_2 Detection & Quantification Sample Weigh TiH₁.₆₅ Sample Crucible Place in Graphite Crucible Sample->Crucible Furnace Introduce into Furnace Crucible->Furnace Heating Rapid Heating (>1000°C) Decomposition TiH₁.₆₅ → Ti + H₂ Heating->Decomposition CarrierGas Inert Gas Flow (Ar/He) Decomposition->CarrierGas Transport H₂ Transport CarrierGas->Transport Detector Thermal Conductivity Detector Transport->Detector Signal Signal Processing Detector->Signal Result Calculate H Mass Fraction Signal->Result GasPycnometryWorkflow cluster_0 Sample Preparation cluster_1 Measurement Cycle cluster_2 Data Analysis Weigh Weigh TiH₁.₆₅ Sample Load Load into Sample Cell Weigh->Load Purge Purge with Helium Load->Purge Pressurize Pressurize Sample Cell (P₁) Purge->Pressurize Expand Expand into Expansion Chamber Pressurize->Expand Equilibrate Measure Equilibrium Pressure (P₂) Expand->Equilibrate VolumeCalc Calculate Sample Volume Equilibrate->VolumeCalc DensityCalc Calculate Density (Mass/Volume) VolumeCalc->DensityCalc

Caption: Workflow for Skeletal Density Measurement by Gas Pycnometry.

Summary of Quantitative Data

The following table summarizes the key quantitative data for TiH₁.₆₅ as discussed in this guide.

ParameterTheoretical ValueRecommended Experimental Method
Hydrogen Mass Fraction 3.358%Inert Gas Fusion (IGF)
Skeletal Density ~3.76 g/cm³ (calculated)Gas Pycnometry

Conclusion

The accurate characterization of the hydrogen mass fraction and density of TiH₁.₆₅ is fundamental to its effective application in various fields. This guide has outlined the theoretical basis for these properties and detailed the standard experimental techniques for their measurement. The theoretical hydrogen mass fraction is calculated to be approximately 3.358%, a value that can be precisely verified using the Inert Gas Fusion method. The theoretical density, estimated to be around 3.76 g/cm³ based on its FCC crystal structure, is best determined experimentally using gas pycnometry. By adhering to the described protocols, researchers and scientists can ensure the generation of reliable and reproducible data, which is essential for material specification, quality control, and advancing research and development.

References

  • LECO Gas Analysis. Laboratory Testing Inc. [Link]

  • Determination of Oxygen, Nitrogen & Hydrogen Via Inert Gas Fusion Technique. Spectro. [Link]

Sources

Foundational

mechanism of hydrogen diffusion in titanium hydride 1.65

Mechanism of Hydrogen Diffusion in Titanium Hydride 1.65 ( TiH1.65​ ): A Technical Guide Executive Summary & Translational Relevance Titanium hydride ( TiHx​ ) serves as the premier model system for understanding concent...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Hydrogen Diffusion in Titanium Hydride 1.65 ( TiH1.65​ ): A Technical Guide

Executive Summary & Translational Relevance

Titanium hydride ( TiHx​ ) serves as the premier model system for understanding concentrated lattice gases. Specifically, the non-stoichiometric TiH1.65​ phase provides critical insights into vacancy-mediated atomic transport due to its highly defective sublattice.

Translational Relevance for Drug Development: While fundamentally a materials science model, the analytical paradigms used to elucidate diffusion in TiH1.65​ —specifically Pulsed-Field-Gradient Nuclear Magnetic Resonance (PFG-NMR) and inelastic neutron scattering—are directly translational to pharmaceutical sciences. Drug development professionals utilize these exact methodologies to quantify water mobility in lyophilized cakes, assess proton conduction in polymeric excipients, and perform Hydrogen/Deuterium Exchange (HDX) for protein conformational mapping. Understanding the rigorous, self-validating protocols used in metal hydrides provides a gold-standard framework for analyzing complex molecular diffusion in solid-state therapeutics.

Crystallographic Foundations of TiH1.65​

In the titanium-hydrogen system, the metal atoms form a face-centered cubic (fcc, δ -phase) or face-centered tetragonal (fct, γ -phase) lattice at room temperature, depending on the exact thermal history and stoichiometry[1].

Hydrogen atoms exclusively occupy the tetrahedral interstitial sites within this host lattice. Because there are two tetrahedral sites per titanium atom, a fully saturated lattice corresponds to the stoichiometry TiH2.0​ . Therefore, at the specific concentration of x=1.65 , approximately 17.5% of the tetrahedral sites remain vacant . This high concentration of intrinsic vacancies is the primary structural driver of the diffusion mechanism, isolating fundamental jump kinetics from the confounding site-blocking effects seen near x=2.0 [1].

The Vacancy-Mediated Diffusion Mechanism

Hydrogen diffusion in TiH1.65​ occurs via a direct tetrahedral-to-tetrahedral (T-T) jump mechanism on the simple cubic sublattice formed by the interstitial sites[1].

Causality of the Activation Energy Shift

The effective activation enthalpy ( Ha​ ) for hydrogen diffusion is highly dependent on stoichiometry. Experimental data shows that Ha​ increases from 0.55 eV at x=1.65 to 0.92 eV at x=2.02 [1].

  • At x=1.65 : The abundance of vacancies means a diffusing hydrogen atom is highly likely to find an adjacent empty site. The measured activation energy ( 0.55 eV ) purely represents the thermal energy required to overcome the potential barrier between the two sites.

  • At x=2.02 : The lattice is virtually saturated. A hydrogen atom must wait for a rare thermal fluctuation to create a transient adjacent vacancy before a jump can occur. This adds the vacancy formation enthalpy to the effective activation energy, sharply increasing the kinetic barrier[1].

Mechanism T1 Occupied T-Site (H Atom) Barrier Activation Barrier (~0.55 eV) T1->Barrier Thermal Phonon T2 Vacant T-Site (Vacancy) Barrier->T2 Direct T-T Jump

Atomistic pathway of vacancy-mediated tetrahedral-to-tetrahedral (T-T) hydrogen diffusion.

Quantitative Diffusion Parameters

To facilitate cross-disciplinary comparison, the thermodynamic and kinetic parameters of hydrogen diffusion in titanium hydrides are summarized below. Data is aggregated from high-temperature PFG-NMR and low-temperature mechanical spectroscopy (Zener relaxation)[1].

Parameter TiH1.65​ (Defective Lattice) TiH2.02​ (Saturated Lattice)Analytical Method
Crystal Phase δ (fcc) / γ (fct) ϵ (fct)X-Ray Diffraction / NMR[1]
Vacant T-Sites ~17.5%< 0.1%Stoichiometric Derivation
Activation Energy ( Ha​ ) 0.55 eV 0.92 eV PFG-NMR[1]
Low-Temp Activation 0.49±0.04 eV N/AMechanical Spectroscopy[1]
Primary Mechanism Direct T-T JumpDefect-limited T-T JumpSpin-Lattice Relaxation ( T1​ )[1]

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the measurement of macroscopic self-diffusion in TiH1.65​ relies on Pulsed-Field-Gradient NMR (PFG-NMR) .

Why PFG-NMR?

Standard spin-lattice relaxation ( T1​ ) NMR provides jump attempt frequencies but relies on complex, model-dependent assumptions about magnetic dipole-dipole interactions to estimate diffusion. PFG-NMR is explicitly chosen because it directly measures macroscopic self-diffusion over micrometers by spatially encoding the nuclear spins. This eliminates local defect-model bias, providing an absolute measurement of the diffusion coefficient ( D )[1].

Protocol: PFG-NMR Diffusivity Measurement

This protocol is designed as a self-validating system; the internal mathematical checks ensure that the data collected represents true Fickian diffusion rather than experimental artifact.

  • Sample Synthesis & Sealing: Synthesize TiH1.65​ via gas-phase absorption of high-purity H2​ into titanium powder at 800°C[2]. Cool at a controlled rate of 1°C/min to ensure uniform phase distribution. Seal the sample in a quartz NMR tube under high vacuum ( 10−5 Torr) to prevent surface oxidation, which can alter bulk diffusion kinetics.

  • Magnetic Spatial Encoding: Apply a standard π/2 radiofrequency (RF) pulse to tip the bulk magnetization into the transverse plane. Immediately apply a magnetic field gradient pulse of magnitude g and duration δ . This spatially encodes the position of the hydrogen nuclei.

  • Diffusion Time ( Δ ): Allow the system to evolve for a precisely controlled diffusion time ( Δ ). During this window, hydrogen atoms undergo T-T jumps, migrating through the lattice.

  • Decoding and Echo Acquisition: Apply a π (180°) RF pulse followed by a second identical gradient pulse ( g , δ ). Nuclei that have diffused to a new spatial location will not perfectly refocus, leading to an attenuation of the spin-echo intensity ( I ) compared to the baseline intensity ( I0​ ).

  • Self-Validation Step (Crucial): Plot the natural log of the attenuation, ln(I/I0​) , against g2 . The system validates itself if and only if this relationship is strictly linear. A non-linear decay indicates restricted diffusion (e.g., trapping at grain boundaries or oxide interfaces)[3], rendering the standard extraction invalid.

  • Data Extraction: If linearity is confirmed, calculate the diffusion coefficient D using the Stejskal-Tanner equation:

    ln(I/I0​)=−γ2g2δ2(Δ−δ/3)D

    where γ is the gyromagnetic ratio of the proton.

PFG_NMR Step1 1. Synthesize TiH1.65 (Vacuum Gas-Phase Absorption) Step2 2. Apply π/2 RF Pulse (Transverse Magnetization) Step1->Step2 Step3 3. Apply Gradient g (Encode) Duration: δ Step2->Step3 Step4 4. Diffusion Time (Δ) (H Atoms Migrate via Vacancies) Step3->Step4 Step5 5. Apply π Pulse & Gradient g (Decode) Step4->Step5 Step6 6. Measure Spin-Echo Attenuation (I/I_0) Step5->Step6 Step7 7. Validate Fickian Diffusion (Verify Linear ln(I/I_0) vs g²) Step6->Step7

Self-validating PFG-NMR experimental workflow for measuring absolute hydrogen diffusivity.

References

  • -titanium hydride using nuclear magnetic resonance).
  • Hydrogen and deuterium diffusion in titanium dihydrides/dideuterides.
  • Temporarily Alloying Titanium to Facilit
  • Deciphering Hydrogen Embrittlement Mechanisms in Ti6Al4V Alloy: Role of Solute Hydrogen and Hydride Phase. MDPI.

Sources

Protocols & Analytical Methods

Method

synthesis protocols for high-purity TiH1.65 powder

Application Note: Synthesis and Stoichiometric Control of High-Purity Titanium Subhydride ( TiH1.65​ ) Powder Target Audience: Materials Scientists, Pyrotechnic Engineers, and Biomedical/Drug-Delivery Device Researchers....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Stoichiometric Control of High-Purity Titanium Subhydride ( TiH1.65​ ) Powder

Target Audience: Materials Scientists, Pyrotechnic Engineers, and Biomedical/Drug-Delivery Device Researchers.

Executive Summary & Mechanistic Context

Titanium hydride ( TiHx​ ) is a highly versatile non-stoichiometric compound. While fully saturated titanium dihydride ( TiH2​ ) is widely used in standard powder metallurgy, the specific subhydride stoichiometry of TiH1.65​ is engineered for specialized applications requiring extreme electrostatic safety and precise thermal decomposition kinetics.

In aerospace and defense, TiH1.65​ is the gold standard fuel for high-reliability pyrotechnic actuators (e.g., TiH1.65​/KClO4​ mixtures) because it sits at the exact thermodynamic threshold where the material becomes insensitive to human-body electrostatic discharge (ESD) while maintaining reliable hot-wire ignition [1]. In the biomedical and drug development sectors, TiH1.65​ is utilized as a highly controlled foaming agent to manufacture porous titanium scaffolds for orthopedic implants and sustained-release drug delivery matrices, where precise hydrogen release dictates the scaffold's porosity.

This application note details a self-validating, volumetric synthesis protocol using a Sieverts-type apparatus to achieve the exact 1.65 hydrogen-to-titanium ratio with high purity.

Thermodynamic Causality: Why TiH1.65​ ?

The choice of the 1.65 stoichiometry is not arbitrary; it is a calculated manipulation of the titanium-hydrogen phase diagram.

  • ESD Insensitivity (The Safety Threshold): Research from Sandia National Laboratories and DTIC demonstrates that titanium hydrides with an H/Ti ratio below 0.65 are highly sensitive to ESD [2]. By pushing the stoichiometry to 1.65 , the material transitions into a stable face-centered tetragonal (fct) ϵ -phase that safely dissipates static charges without accidental ignition.

  • Synthesis Causality: Direct synthesis of TiH1.65​ by exposing titanium to a limited, stoichiometric amount of H2​ gas is fundamentally flawed. The exothermic nature of the reaction ( Ti+H2​→TiH2​ ) causes rapid localized absorption, resulting in particles with a fully saturated TiH2​ shell and an unreacted α−Ti core. Therefore, the only reliable method to achieve a homogeneous 1.65 ratio is to fully saturate the lattice to TiH2​ , followed by controlled thermal dehydrogenation [3].

Caption: Causality between TiHx stoichiometry, electrostatic discharge (ESD) sensitivity, and application.

Table 1: Comparative Properties of Titanium Hydride Stoichiometries
Stoichiometry ( TiHx​ )Crystal PhaseESD SensitivityThermal StabilityPrimary Application
TiH0.65​ Mixed α+δ High (Sensitive)HighLegacy formulations (Obsolete)
TiH1.65​ Tetragonal ( ϵ )Low (Insensitive) Moderate Actuators / Biomedical Scaffolds
TiH2.00​ Cubic ( δ ) / FCTLow (Insensitive)LowPowder Metallurgy / General Foaming

Experimental Protocol: Controlled Volumetric Synthesis

This protocol utilizes a Sieverts-type volumetric apparatus, which allows for real-time calculation of hydrogen uptake and release via precise pressure differentials ( ΔP ) in a known volume. This creates a self-validating system where the reaction is mathematically proven complete before the reactor is even opened.

Caption: Workflow for the synthesis of high-purity TiH1.65 powder via controlled dehydrogenation.

Phase 1: Precursor Preparation & Activation
  • Loading: Load 100.0 g of high-purity spherical titanium powder (99.9% trace metals basis, <45μm particle size) into the stainless-steel reactor vessel of the Sieverts apparatus.

  • Vacuum Annealing: Evacuate the system to a high vacuum of 10−5 Torr and ramp the temperature to 400°C at a rate of 5°C/min. Hold for 2 hours.

    • Mechanistic Insight: Titanium powder naturally possesses a passivating TiO2​ surface layer. At 400°C under high vacuum, this oxide layer dissolves into the bulk titanium matrix. This exposes highly active, bare titanium sites, which are catalytically required to dissociate diatomic H2​ into atomic hydrogen for lattice absorption.

Phase 2: Primary Hydrogenation (Saturation to TiH2.0​ )
  • Hydrogen Introduction: Increase the reactor temperature to 500°C. Introduce Ultra-High Purity (UHP 99.999%) H2​ gas into the chamber up to a pressure of 2.0 MPa.

  • Equilibration: Monitor the pressure drop. As the titanium absorbs hydrogen, the pressure will steadily decrease. Once the pressure stabilizes (zero ΔP over 30 minutes), the titanium is fully saturated to TiH2.0​ .

    • Mechanistic Insight: Fully saturating the lattice ensures that the α−Ti (hexagonal close-packed) completely transforms into the δ−TiH2​ (fluorite) phase, eliminating any unreacted core material and ensuring a homogenous starting point for the next phase.

Phase 3: Controlled Dehydrogenation (Targeting TiH1.65​ )
  • Evacuation & Heating: Evacuate the residual H2​ gas from the chamber. Connect the reactor to a calibrated expansion volume. Ramp the temperature to 600°C.

  • Volumetric Monitoring: At 600°C, the TiH2​ will begin to thermally decompose, releasing H2​ gas back into the expansion volume. Monitor the pressure rise.

  • Stoichiometric Quench: Using the Ideal Gas Law ( n=R⋅TΔP⋅V​ ), calculate the exact moles of H2​ desorbed. When exactly 0.175 moles of H2​ per mole of Ti have been removed (shifting the ratio from 2.0 to 1.65), immediately quench the reactor by flooding the outer jacket with liquid nitrogen and backfilling the chamber with cold Argon gas.

    • Mechanistic Insight: Rapid thermal quenching freezes the hydrogen atoms within the interstitial sites of the titanium lattice, locking the material into the stable TiH1.65​ fct phase before further desorption can occur.

Phase 4: Surface Passivation
  • Controlled Oxidation: Once the reactor reaches room temperature (25°C), introduce a passivation gas mixture of 1% O2​ in 99% Argon at 1 atm for 2 hours.

    • Mechanistic Insight: Bare TiH1.65​ powder is highly pyrophoric upon exposure to ambient air. The dilute oxygen mixture slowly grows a dense, 2–3 nm thick TiO2​ passivation layer on the powder surface, rendering it safe for atmospheric handling and long-term storage without altering the bulk hydrogen stoichiometry.

Table 2: Process Parameters for Sieverts Apparatus Synthesis
Process PhaseTemperature (°C)Pressure / AtmosphereDurationTarget Stoichiometry
Vacuum Annealing400 10−5 Torr2 Hours Ti (Bare Surface)
Hydrogenation5002.0 MPa ( H2​ )Until ΔP=0 TiH2.0​
Dehydrogenation600Expansion VolumeVolumetric limit TiH1.65​
Passivation251 atm (1% O2​ / 99% Ar)2 Hours TiH1.65​ (Passivated)

Quality Control & Analytical Validation

To validate the self-calibrating nature of the Sieverts apparatus, post-synthesis analytical verification is required:

  • Prompt Gamma-ray Neutron Activation Analysis (PGNAA): The gold standard for non-destructive bulk hydrogen quantification to confirm the 1.65±0.02 ratio.

  • X-Ray Diffraction (XRD): Utilized to confirm the absence of the cubic δ -phase and the uniform presence of the face-centered tetragonal (fct) ϵ -phase, verifying that no core-shell segregation occurred during dehydrogenation.

References

  • Cooper, M. S., & Oliver, M. S. (2012). Titanium subhydride potassium perchlorate (TiH1.65/KClO4) burn rates from hybrid closed bomb-strand burner experiments. Sandia National Laboratories.[Link]

  • Fronabarger, J. W., et al. (1996). New Explosive Materials and Pyrotechnic Formulations with Improved Safety and Sensitivity Properties. Defense Technical Information Center (DTIC).[Link]

  • Kim, D., et al. (2023). Synthesis of Titanium Hydride Powder Via Magnesiothermic Reduction of TiCl4 in H2 gas Atmosphere. Journal of the Korean Institute of Resources Recycling. [Link]

Application

Application Notes and Protocols for Utilizing TiH1.65 as a Foaming Agent for Aluminum Metal Foams

Abstract: Aluminum metal foams represent a class of advanced materials prized for their low density, high specific strength, and exceptional energy absorption capabilities.[1] The production of these materials is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Aluminum metal foams represent a class of advanced materials prized for their low density, high specific strength, and exceptional energy absorption capabilities.[1] The production of these materials is critically dependent on the use of a foaming agent that decomposes to release gas within a molten or semi-solid aluminum matrix. Titanium hydride (specifically TiH₂) is the most common foaming agent employed for this purpose.[2][3] This document provides a detailed guide for researchers and materials scientists on the utilization of titanium subhydride, TiH₁․₆₅ , as a foaming agent. We will explore the fundamental mechanisms, outline critical process parameters, present detailed experimental protocols for both powder metallurgy and melt-based routes, and provide guidelines for safety and material characterization. While much of the foundational literature focuses on TiH₂, the principles of thermal decomposition and hydrogen release are directly applicable to TiH₁․₆₅, which offers a specific stoichiometry for process control.[4][5]

Theoretical Background & Mechanism of Action

The core principle behind using TiH₁․₆₅ as a foaming agent is its thermal decomposition to release hydrogen gas at temperatures relevant to aluminum processing. When TiH₁․₆₅ powder, dispersed within an aluminum matrix, is heated above its decomposition temperature, it releases hydrogen gas, which then acts as the blowing agent to create a porous, foam-like structure.

The decomposition reaction is as follows:

TiH₁․₆₅(s) → Ti(s) + 0.825 H₂(g) [6]

The efficacy of the foaming process hinges on synchronizing this gas release with the state of the aluminum matrix. The ideal processing window occurs when the aluminum is in a molten or semi-solid state with sufficiently high viscosity to trap the evolving hydrogen bubbles before they can coalesce and escape.[7] Untreated titanium hydride typically begins to decompose around 450-500°C, a temperature significantly below the melting point of pure aluminum (~660°C).[3][8] This mismatch can lead to premature gas loss and inefficient foaming. Consequently, controlling the decomposition kinetics of TiH₁․₆₅ is a paramount objective for producing high-quality aluminum foams.

G cluster_0 Foaming Mechanism A TiH₁.₆₅ dispersed in Al Matrix B Heating Above Decomposition Temp. A->B Process Start C H₂ Gas Release TiH₁.₆₅ → Ti + H₂ B->C Thermal Input D Bubble Nucleation in Molten Al C->D Gas Evolution E Bubble Growth & Stabilization by Viscosity D->E Melt Viscosity > Bubble Buoyancy F Solidification & Cooling E->F Controlled Cooling G Final Closed-Cell Aluminum Foam F->G Structure Solidifies

Caption: The fundamental mechanism of foaming aluminum with TiH₁․₆₅.

Critical Parameters and Their Influence

The final structure and properties of the aluminum foam are not determined by a single variable but by the interplay of several critical parameters. Understanding and controlling these factors is essential for reproducible and optimized results.

Foaming Agent (TiH₁․₆₅) Characteristics
  • Concentration: The amount of TiH₁․₆₅, typically expressed as a weight percentage (wt%), directly dictates the potential gas volume and, therefore, the maximum achievable porosity. Concentrations commonly range from 0.5 to 2.0 wt%.[9][10] An insufficient amount results in a dense product, while an excessive amount can lead to rapid, uncontrollable foaming, cell wall rupture, and an open-cell or collapsed structure.[9]

  • Particle Size: The particle size distribution of the TiH₁․₆₅ powder significantly influences the foam's pore structure.[11][12][13] Smaller particles have a larger surface-area-to-volume ratio, leading to an earlier onset of hydrogen release but a more stable and controlled foaming process.[12][13] Larger particles release gas more abruptly and at slightly higher temperatures, which can be beneficial for rapid expansion but may lead to larger, less uniform pores.[13][14]

  • Pre-treatment (Surface Oxidation): To counteract the premature decomposition of TiH₁․₆₅, a controlled pre-heating (annealing) of the powder in air is a widely adopted strategy.[3][15] This process forms a thin, stable titanium oxide layer on the particle surface.[16] This oxide layer acts as a diffusion barrier, delaying the release of hydrogen to higher temperatures that are better aligned with the melting range of aluminum alloys.[15][16][17] This is a crucial step for improving hydrogen utilization and achieving a finer, more uniform cell structure.

Aluminum Matrix Characteristics
  • Alloy Selection: While pure aluminum can be foamed, aluminum alloys, particularly Al-Si alloys (e.g., AlSi12), are often preferred.[8][18] The silicon content lowers the melting point and provides a wider semi-solid temperature range, which can be beneficial for stabilizing the foam structure.

  • Viscosity Modifiers: The viscosity of the molten aluminum is critical for trapping gas bubbles and preventing rapid drainage and cell collapse.[7] Pure molten aluminum has a very low viscosity. To counteract this, fine ceramic particles such as silicon carbide (SiC) or aluminum oxide (Al₂O₃) are often added to the melt in small quantities (e.g., 3-20 vol.%).[7][19] These particles increase the effective viscosity of the melt, stabilizing the liquid films that form the cell walls.

Process Parameters
  • Heating Rate & Temperature: A rapid heating rate can help to ensure that the aluminum matrix reaches a molten state before a significant portion of the hydrogen from the foaming agent is lost. The final foaming temperature must be carefully controlled to be above the alloy's melting point but not so high as to drastically lower the melt viscosity.

  • Pressure: The ambient pressure during foaming can influence the final pore size and foam expansion, in accordance with the ideal gas law. Foaming in a partial vacuum can lead to larger pores, while elevated pressure will suppress expansion.

ParameterTypical RangeEffect on Foam Structure
TiH₁․₆₅ Concentration 0.5 - 2.0 wt%[9][10]Higher concentration leads to higher porosity, up to a limit where cell walls rupture.
TiH₁․₆₅ Particle Size < 75 µm[12]Smaller particles promote more uniform, smaller pores; larger particles result in larger pores.[13]
TiH₁․₆₅ Pre-treatment Heat at 450-550°C in airDelays H₂ release to higher temperatures, improving foam expansion and uniformity.[15][16]
Viscosity Modifier (e.g., SiC) 3 - 20 vol%Increases melt viscosity, stabilizing cell walls and preventing foam collapse.[7][19]
Foaming Temperature 670 - 770°C[18]Must be above the alloy's melting point; excessive temperature reduces viscosity and stability.

Safety Protocols for Handling TiH₁․₆₅ Powder

Titanium hydride powder is a flammable solid and can pose a dust explosion hazard when finely dispersed in air.[20][21] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear fire-resistant clothing, safety glasses or a face shield, and leather or heat-resistant gloves.[22]

  • Handling Environment: Handle TiH₁․₆₅ powder in a well-ventilated area, preferably under an inert atmosphere (e.g., argon gas), especially during mixing or milling operations.[20][23]

  • Static Discharge: All equipment must be electrically bonded and grounded to prevent the accumulation of static electricity, which can be an ignition source.[22]

  • Tools: Use only non-sparking tools made from materials like aluminum or beryllium-copper for handling the powder.[20][22]

  • Spills: Do not use a vacuum cleaner to clean up spills, as this can create a dust cloud and an explosion risk.[22] Gently sweep the powder with a natural-fiber broom into a metal container using a non-sparking dustpan.[22]

  • Storage: Store TiH₁․₆₅ in a cool, dry, well-ventilated area in a tightly sealed and properly labeled container, away from heat, sparks, and open flames.[20]

  • Fire Extinguishing: In case of a fire, DO NOT USE WATER, CO₂, OR FOAM EXTINGUISHERS . The application of water to burning titanium can cause a violent explosion due to the evolution of flammable hydrogen gas.[20] Use only a Class D fire extinguisher, dry sand, or dry talc to smother the fire.[22][23]

Experimental Protocols

Two primary methods for producing aluminum foams with TiH₁․₆₅ are the Powder Metallurgy (PM) route and the Melt-Based route.

Protocol 4.1: Powder Metallurgy (PM) Route

This method involves mixing aluminum and TiH₁․₆₅ powders, compacting them into a solid "precursor," and then heating the precursor to induce foaming.[8][18]

G cluster_pm Protocol: Powder Metallurgy (PM) Route A 1. Powder Preparation - Al or Al-alloy powder - TiH₁.₆₅ powder (0.5-2.0 wt%) - Optional: SiC powder B 2. Powder Mixing - Tumble mixer or ball mill - Ensure homogeneous distribution A->B C 3. Compaction - Cold uniaxial or isostatic pressing - Create dense 'green' precursor B->C D 4. Extrusion (Optional) - Hot extrusion to further densify and shape the precursor C->D E 5. Foaming - Place precursor in a mold - Heat in furnace above Al melting point C->E Direct Foaming D->E F 6. Cooling - Controlled cooling in air or with forced air E->F G 7. Characterization - Density, Porosity - SEM, Compression Test F->G

Caption: Experimental workflow for the Powder Metallurgy (PM) foaming process.

Step-by-Step Methodology:

  • Materials Preparation:

    • Select an appropriate aluminum or aluminum alloy powder (e.g., AlSi12, particle size < 160 µm).

    • Select TiH₁․₆₅ powder of the desired particle size. If necessary, perform a pre-treatment heat cycle (e.g., 500°C for 30 minutes in air) to create a passivating oxide layer.

  • Mixing:

    • Carefully weigh the aluminum powder and TiH₁․₆₅ powder (e.g., 99.0 wt% Al, 1.0 wt% TiH₁․₆₅).

    • Mix the powders in a tumble mixer for several hours until a homogeneous mixture is achieved. The goal is to ensure a uniform distribution of foaming agent particles.[18]

  • Compaction:

    • Place the powder mixture into a die.

    • Use a hydraulic press to compact the powder at pressures ranging from 200-500 MPa. This creates a dense, solid "green" precursor with low porosity.

  • Foaming:

    • Place the precursor into a preheated steel mold.

    • Insert the mold into a furnace heated to a temperature above the melting point of the aluminum alloy (e.g., 700°C).

    • Hold for a specific foaming time (e.g., 6-15 minutes), which must be optimized based on precursor size and desired density.[18] The precursor will melt and expand to fill the mold.

  • Cooling:

    • Remove the mold from the furnace.

    • Cool the foamed part, either by allowing it to cool in ambient air or by using forced air to accelerate solidification and preserve the foam structure.

  • Finishing:

    • Once cool, extract the final aluminum foam part from the mold.

Protocol 4.2: Melt-Based Route (Direct Foaming)

This method involves adding the foaming agent directly to a batch of molten aluminum.[9][24]

G cluster_melt Protocol: Melt-Based Route A 1. Melting - Melt Al or Al-alloy in a crucible B 2. Increase Viscosity - Add SiC or Al₂O₃ particles - Stir to create a semi-solid slurry A->B C 3. Introduce Foaming Agent - Inject pre-treated TiH₁.₆₅ powder below the melt surface B->C D 4. Foaming & Stirring - Stir briefly to disperse TiH₁.₆₅ - Allow melt to expand C->D E 5. Solidification - Pour foam into a mold or cool directly in the crucible D->E F 6. Characterization - Density, Porosity - SEM, Compression Test E->F

Caption: Experimental workflow for the direct foaming Melt-Based route.

Step-by-Step Methodology:

  • Melting and Thickening:

    • Place the aluminum or aluminum alloy ingot into a crucible and heat in a furnace until fully molten (e.g., 700°C).

    • Add the viscosity-modifying agent (e.g., 10 vol% SiC particles).

    • Use a mechanical stirrer (e.g., an impeller coated with refractory material) to mix the particles into the melt until a homogeneous, viscous consistency is achieved.

  • Foaming Agent Addition:

    • Reduce the stirrer speed.

    • Introduce the pre-treated TiH₁․₆₅ powder (e.g., 1.5 wt%).[9] It is often injected below the surface of the melt to prevent immediate oxidation and reaction with the atmosphere.

  • Foaming:

    • Briefly increase the stirring speed to ensure uniform dispersion of the TiH₁․₆₅ powder.

    • Stop stirring and hold the melt at temperature. The TiH₁․₆₅ will decompose, releasing hydrogen and causing the melt to foam and expand in volume.

  • Solidification:

    • Once the desired expansion is reached, the foam must be cooled rapidly to solidify the structure. This can be done by pulling the crucible from the furnace and using jets of air or by pouring the liquid foam into a separate mold.

Characterization and Quality Control

Proper characterization is essential to validate the process and understand the material's properties.

PropertyMethod of MeasurementTypical Value Range / Observation
Density Geometric measurement (mass/volume) or Archimedes' principle.0.4 - 1.0 g/cm³
Porosity Calculated from foam density (ρ_foam) and solid Al density (ρ_solid): P = (1 - ρ_foam / ρ_solid) x 100%60 - 85%[9][10]
Cell Structure Optical Microscopy or Scanning Electron Microscopy (SEM) on a cross-section.Assess pore size, pore distribution, cell wall thickness, and presence of defects.
Compressive Strength Uniaxial compression testing using a universal testing machine (UTM).The stress-strain curve shows an elastic region, a long "plateau" of nearly constant stress, and a final densification region.
Energy Absorption Calculated as the area under the stress-strain curve up to the densification point.A key performance metric for impact applications.[25]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Foam Expansion / High Density 1. Premature hydrogen release.[11]2. Insufficient foaming agent.3. Melt viscosity too low.1. Pre-treat TiH₁․₆₅ powder to delay decomposition.[16]2. Increase wt% of TiH₁․₆₅.3. Increase the amount of viscosity modifier (SiC, Al₂O₃).
Foam Collapse / Large, Irregular Pores 1. Melt viscosity too low.2. Foaming temperature too high.3. Holding time too long, leading to cell wall drainage and rupture.1. Increase amount of viscosity modifier.[7]2. Reduce the foaming temperature.3. Optimize (reduce) the holding time before cooling.
Dense Layer at Bottom of Foam (Drainage) 1. Slow cooling rate.2. Low melt viscosity.1. Increase the cooling rate (e.g., use forced air).2. Increase the amount of viscosity modifier.
Inconsistent Pore Structure 1. Inhomogeneous distribution of TiH₁․₆₅ powder.[26]2. Non-uniform temperature in the furnace/mold.1. Improve the powder mixing process (PM route) or stirring (Melt route).2. Ensure uniform heating of the precursor/melt.

References

  • Properties of Aluminium Cellular Materials Produced by Powder Metallurgy Using the Foaming Agent TiH2 - Manufacturing Technology. (2022). Manufacturing Technology, 22(4), 444-450. [Link]

  • Banhart, J. (2001). Manufacturing and characterization of stabilized aluminum foams.
  • Ilyushchenko, A., et al. (n.d.). OBTAINING OF ALUMINIUM FOAM BY INTRODUCING MECHANOCOMPOSITES INTO THE MELT. MTM Congress. [Link]

  • Queiroz, F. M., et al. (2019). Effect of TiH 2 particle size distribution on aluminum foaming using the powder metallurgy method. Materials Research, 22(5). [Link]

  • Fadavi, A., et al. (2012). Foaming of pure aluminium by TiH 2. International Journal of Minerals, Metallurgy, and Materials, 19(6), 549-554. [Link]

  • El-Galy, I., et al. (2016). CHARACTERIZATION OF CLOSED-CELL ALUMINUM FOAMS PRODUCED BY MELT-BASED TECHNIQUE. Proceedings of the 17th Int. AMME Conference. [Link]

  • Sahoo, P., et al. (2022). Cell Structure Improvement in Melt Processed Pure Aluminium Foams by Pre-treatment of Foaming Mixture. IOP Conference Series: Materials Science and Engineering, 1248(1), 012038. [Link]

  • Miyoshi, T., et al. (2009). Heat Treatment of TiH 2 Powder to Control Decomposition Phenomenon for Aluminum Foam Fabrication by Melt Route. Journal of the Japan Institute of Metals, 73(5), 379-385. [Link]

  • Kurniawan, D., & Nor, F.M. (Eds.). (2025). Characterization of Aluminum Metal Foam from Industrial Waste Al 6063 Cast Aluminum Alloy Using Various CaCO3 Foaming Agent Concentration. Advances in Manufacturing Processes and Smart Manufacturing Systems. GCMM 2023. Lecture Notes in Networks and Systems, vol 1214. Springer, Cham. [Link]

  • Kumar, B. S., et al. (2024). Characterization of the Aluminium-Based Metal Foam Properties for Automotive Applications. Journal of Bio- and Tribo-Corrosion, 10(3), 53. [Link]

  • Santech Metal. (2023). How to Produce Aluminum Foam. [Link]

  • Vendra, L. J., & Rabiei, A. (2009). Processing and Characterization of Aluminum-Steel Composite Metal Foams. Materials Science and Engineering: A, 507(1-2), 143-151. [Link]

  • Pribulová, A., et al. (2019). Prediction of Foaming Process in the Production of Aluminium Foams. Manufacturing Technology, 19(4), 660-665. [Link]

  • Gligorijević, N., et al. (2023). Production of Open-Cell Metal Foams by Recycling of Aluminum Alloy Chips. Metals, 13(6), 1012. [Link]

  • Naglič, I., et al. (2011). SYNTHESIS OF ALUMINIUM FOAMS BY THE POWDER-METALLURGY PROCESS: COMPACTING OF PRECURSORS. Materials and Technology, 45(6), 629-633. [Link]

  • Fajfar, P., et al. (2021). Closed-Cell Powder Metallurgical Aluminium Foams Reinforced with 3 vol.% SiC and 3 vol.% Graphite. Polymers, 13(22), 3950. [Link]

  • Aksoy, M., & Toptas, M. (2001). FOAMING OF ALUMINIUM WITH AND WITHOUT TiO2 ADDITION. OSTI.GOV. [Link]

  • Guo, Z., et al. (2016). Effect of TiH2 Particle Size on Aluminum foam Pore Structure. Proceedings of the 2016 5th International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2016). [Link]

  • Wang, H., et al. (2014). Dispersion of TiH2 foaming agent in precursor for two-step foaming process of aluminum foam. Transactions of Nonferrous Metals Society of China, 24(10), 3291-3297. [Link]

  • Cristal. (n.d.). Handling Guidelines for Titanium Powder. [Link]

  • Jo, I., et al. (2024). The Effect of Foaming Agents on the Thermal Behavior of Aluminum Precursors. Materials, 17(3), 701. [Link]

  • Ne, R., et al. (n.d.). Alternative Starting Materials for the Production of Aluminium Foam by the Powder Metallurgical Process. Fraunhofer-Publica. [Link]

  • Banhart, J., et al. (2000). Modification of titanium hydride for improved aluminium foam manufacture. Advanced Engineering Materials, 2(4), 188-191. [Link]

  • Heeger Materials. (n.d.). Titanium Powder Safety Instructions. [Link]

  • ESPI Metals. (n.d.). Titanium Powder Safety Data Sheet. [Link]

  • Li, Y., et al. (2025). The Effect of Aluminum Powder Size on the Structure and Mechanical Properties of Foam. Materials, 18(18), 6143. [Link]

  • Jiang, B., et al. (2005). Effect of Ceramic Particles on Cell Size and Wall Thickness of Aluminum Foam. Materials Transactions, 46(7), 1645-1649. [Link]

  • Guo, Z., et al. (2016). Effect of TiH2 Particle Size on Aluminum foam Pore Structure. SciSpace. [Link]

  • Fronabarger, J. W., & Massis, T. M. (1996). New Explosive Materials and Pyrotechnic Formulations with Improved Safety and Sensitivity Properties. DTIC. [Link]

  • Zhang, G., et al. (2011). The Influence of Titanium Hydride Pretreatment on the Compressive Properties of Aluminum Foam. Journal of Materials Science & Technology, 27(5), 425-429. [Link]

  • Jo, I., et al. (2024). The Effect of Foaming Agents on the Thermal Behavior of Aluminum Precursors. MDPI. [Link]

  • Cooper, M., & Oliver, M. S. (2012). Titanium subhydride potassium perchlorate (TiH1.65/KClO4) burn rates from hybrid closed bomb-strand burner experiments. Sandia National Laboratories. [Link]

  • Guo, Z., et al. (2016). Effect of TiH2 Particle Size on Aluminum foam Pore Structure. Atlantis Press. [Link]

  • Erickson, K. L. (2005). A Simplified Model of TiH1.65/KClO4 Pyrotechnic Ignition. OSTI.GOV. [Link]

  • Massis, T. M., et al. (1996). The processing, properties and use of the pyrotechnic mixture titanium subhydride/potassium perchlorate. OSTI.GOV. [Link]

Sources

Method

preparation of TiH1.65 for nuclear reactor moderator applications

Application Note: Preparation and Validation of Titanium Subhydride (TiH1.65) for Nuclear Reactor Moderator Applications Target Audience: Materials Scientists, Nuclear Engineers, and Chemical/Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of Titanium Subhydride (TiH1.65) for Nuclear Reactor Moderator Applications

Target Audience: Materials Scientists, Nuclear Engineers, and Chemical/Drug Development Professionals adapting to high-rigor inorganic synthesis.

Executive Summary

Titanium hydride ( TiHx​ ) is a critical material for neutron moderation in thermal spectrum nuclear reactors (e.g., TRIGA reactors and space nuclear power systems). It possesses a hydrogen density surpassing that of liquid hydrogen, combined with exceptional thermal stability [1]. However, synthesizing the precise subhydride stoichiometry of TiH1.65​ is notoriously difficult.

For researchers accustomed to the strict Critical Quality Attributes (CQAs) of drug development, the synthesis of TiH1.65​ requires a similar level of rigorous, self-validating stoichiometric control. A deviation of just 0.05 in the H/Ti ratio can shift the material from a stable moderator to a brittle failure point. This protocol outlines a field-proven "saturation-desorption" methodology to achieve uniform, phase-pure TiH1.65​ .

Mechanistic Causality: The Case for TiH1.65​

Why target TiH1.65​ instead of fully saturated TiH2​ ? Directly hydrogenating titanium to maximum capacity yields stoichiometric titanium dihydride ( TiH2​ ). While TiH2​ maximizes hydrogen content, it stabilizes in a Face-Centered Tetragonal (FCT) ϵ -phase. This phase is highly brittle and prone to severe microcracking during the thermal cycling inherent to nuclear reactor operations.

By contrast, extracting hydrogen to achieve a stoichiometry of x=1.65 stabilizes the material in the Face-Centered Cubic (FCC) δ -phase. This specific subhydride provides an optimal balance: it retains a high macroscopic neutron scattering cross-section while exhibiting superior mechanical integrity, ductility, and a lower equilibrium hydrogen dissociation pressure at reactor operating temperatures [2].

Attempting to directly hydrogenate raw titanium to a fractional stoichiometry (e.g., stopping the reaction halfway) invariably results in a heterogeneous core-shell microstructure—an unreacted α -Ti core surrounded by a brittle TiH2​ shell—because surface hydrogenation kinetics vastly outpace bulk lattice diffusion. Therefore, we must use a saturation-desorption workflow.

Synthesis Workflow

TiH_Synthesis Start Raw Ti Sponge/Powder (Grade 2 CP-Ti) Clean Vacuum Annealing (1000°C, 10⁻⁵ Torr) Start->Clean Remove native TiO₂ layer Hydride Full Hydrogenation (H₂ Gas, 600°C) ➔ TiH₂ Clean->Hydride Purified H₂ exposure Dehydride Controlled Dehydrogenation (Dynamic Vacuum, 430-450°C) Hydride->Dehydride Isothermal desorption Product TiH₁.₆₅ Subhydride (Moderator Grade 𝛿-phase) Dehydride->Product Quench to RT QC Quality Control (XRD, PCT, Inert Gas Fusion) Product->QC Phase & Stoichiometry Validation

Workflow for the synthesis of uniform TiH1.65 via saturation-desorption methodology.

Quantitative Material Attributes

Material PhaseHydrogen Content (wt%)Stoichiometry (H/Ti)Crystal StructureThermal Stability LimitPrimary Application
α -Ti < 0.01%< 0.05Hexagonal Close-Packed (HCP)> 1600°C (Melting)Structural components
δ -TiH 1.65​ ~3.33% 1.60 - 1.70 Face-Centered Cubic (FCC) ~500°C (in vacuum) Nuclear Moderators
ϵ -TiH 2​ ~4.01%1.90 - 2.00Face-Centered Tetragonal (FCT)~400°C (in vacuum)Precursor material

Table 1: Comparison of Titanium Hydride phases, highlighting the structural advantages of the δ -TiH1.65 subhydride.

Self-Validating Experimental Protocol

This protocol utilizes a high-vacuum Sieverts-type apparatus equipped with a residual gas analyzer (RGA) and calibrated expansion volumes.

Phase 1: Pre-treatment and Native Oxide Removal
  • Material Selection : Load 100.0 g of commercially pure (CP) Grade 2 Titanium sponge (particle size 50-150 µm) into a heavy-walled quartz or stainless steel sample cell reactor (SCR).

  • Vacuum Annealing : Evacuate the SCR to a base pressure of ≤1×10−5 Torr. Ramp the temperature to 1000°C at a rate of 10°C/min.

    • Causality : Titanium particles are naturally passivated by a 5-10 nm TiO2​ layer, which acts as a severe kinetic barrier to hydrogen permeation. Annealing at 1000°C under high vacuum dissolves the surface oxide directly into the bulk titanium matrix, presenting a highly reactive, clean Ti surface for hydrogenation [1].

    • Self-Validation Check : Isolate the vacuum pump. The base pressure must hold steady at ≤1×10−5 Torr for 15 minutes, confirming zero atmospheric leak and complete outgassing of the precursor.

Phase 2: Complete Hydrogenation to TiH2​
  • Temperature Adjustment : Cool the SCR to the optimal thermodynamic absorption temperature of 600°C.

  • Hydrogen Introduction : Introduce ultra-high purity (99.999%) H2​ gas—passed through a hot palladium-silver alloy membrane purifier—into the SCR at a constant pressure of 1 atm (760 Torr).

  • Exothermic Monitoring : The reaction ( Ti+H2​→TiH2​ ) is highly exothermic. Maintain the external furnace at 600°C and allow the internal temperature to stabilize.

    • Self-Validation Check : Monitor the pressure drop in the Sieverts apparatus. When the pressure gauge shows a flat plateau (zero pressure drop over 30 minutes), the thermodynamic endpoint of the Ti→TiH2​ reaction has been reached.

  • Cooling : Slowly cool the system to room temperature under a continuous 1 atm H2​ atmosphere to prevent premature desorption and ensure maximum hydrogen uptake ( x≈1.95−2.0 ).

Phase 3: Controlled Dehydrogenation to TiH1.65​
  • Isothermal Heating : Evacuate the system and heat the stoichiometric TiH2​ powder to an isothermal temperature of 440°C [3].

    • Causality : At temperatures below 400°C, hydrogen diffusion out of the bulk lattice is too sluggish for practical synthesis. Above 475°C, desorption kinetics become too rapid to precisely arrest the stoichiometry at exactly 1.65. The 440°C setpoint provides a controllable, moderate desorption rate.

  • Dynamic Vacuum Extraction : Apply a dynamic vacuum to constantly remove evolved hydrogen from the reactor. Route the exhaust through a calibrated volumetric flow meter.

  • Stoichiometric Arrest : Calculate the moles of H2​ removed. For 100.0 g of starting TiH2​ (approx. 1.96 moles), continue extraction until exactly 0.343 moles of H2​ gas are removed.

    • Self-Validation Check : At 440°C, the equilibrium dissociation pressure of TiH1.65​ drops significantly compared to TiH2​ . A sudden, measurable drop in the H2​ evolution rate serves as an intrinsic kinetic marker that the x=1.65 state has been reached [3].

  • Quenching : Immediately isolate the vacuum, backfill the reactor with high-purity Argon gas, and rapidly quench the system to room temperature to lock in the δ -phase FCC structure.

Post-Synthesis Quality Control (QC)

To ensure the material meets nuclear-grade specifications, the following orthogonal validations must be performed:

  • X-Ray Diffraction (XRD) : Confirm the absence of the FCT ϵ -phase and unreacted α -Ti. The diffractogram must show pure FCC δ -phase peaks (prominent (111) and (200) reflections).

  • Inert Gas Fusion (Thermal Conductivity Detection) : Melt a 10 mg aliquot of the product in a graphite crucible under an argon carrier gas. The released hydrogen is measured via a thermal conductivity detector (TCD) to precisely quantify the bulk H/Ti atomic ratio, which must fall strictly between 1.63 and 1.67 [4].

  • Pressure-Composition-Temperature (PCT) Isotherms : Run a micro-sample through a PCT analyzer at 500°C to verify the equilibrium plateau pressure matches standard thermodynamic reference data for TiH1.65​ , ensuring no anomalous phase boundaries exist.

References

  • Tritium Immobilization and Packaging Using Metal Hydrides International Atomic Energy Agency (IAEA) URL:[Link]

  • Titanium subhydride potassium perchlorate (TiH1.65/KClO4) burn rates from hybrid closed bomb-strand burner experiments DOE Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]

  • Process for reproducibly preparing titanium subhydride (U.S. Patent 4,309,230A)
  • Titanium Hydride TiH2: Topics by Science.gov Science.gov / U.S. Department of Energy URL:[Link]

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimizing Hydrogen Desorption Kinetics in TiH1.65

Welcome to the Advanced Materials & Catalysis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers—ranging from energy storage engineers to pharmaceutical scientists condu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Catalysis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers—ranging from energy storage engineers to pharmaceutical scientists conducting solid-state transfer hydrogenations—regarding the sluggish hydrogen release kinetics of titanium hydride (TiH1.65). While TiH1.65 is an exceptionally stable, high-density hydrogen carrier, its native activation energy ( Ea​ ) for dehydrogenation is prohibitively high for low-temperature applications.

This guide provides self-validating protocols, causal troubleshooting, and mechanistic insights to systematically reduce this kinetic barrier.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the activation energy for hydrogen release in TiH1.65 natively high, and why does desorption typically require temperatures exceeding 400°C? A1: The kinetic bottleneck is rarely the cleavage of the Ti-H bond itself; rather, it is dictated by surface passivation. When TiH1.65 is exposed to ambient conditions, it spontaneously forms a passivating titanium dioxide (TiO2) and oxyhydride layer. This layer acts as a severe diffusion barrier. Molecular hydrogen release is controlled by the kinetics of H-atom recombination and molecular desorption on this oxyhydride surface. Significant hydrogen release only begins when thermal energy is sufficient to drive oxide-layer dissolution into the bulk (typically >375°C)[1].

Q2: For pharmaceutical applications, we need hydrogen donors that operate below 150°C to prevent API degradation. Can TiH1.65 be modified to meet this? A2: Yes, but it requires aggressive nanostructuring and catalytic doping. By co-milling TiH1.65 with transition metal catalysts (e.g., Pd, Ni, or even self-catalyzing with TiO2 nanoparticles), we can lower the Ea​ by 20–30 kJ/mol[2]. The catalysts provide alternative, lower-energy pathways for hydrogen atom recombination by kinetically stabilizing intermediate hydride species[3], while nanostructuring reduces the intraparticle diffusion path length. At high heating rates or extreme nanoconfinement, the mechanism shifts entirely to an intraparticle diffusion-limited process with an apparent Ea​ as low as ~47 kJ/mol[4].

Section 2: Mechanistic Pathways

G N1 TiH1.65 Core (Hydrogen Reservoir) N2 Passivating Surface (TiO2 / Oxyhydride) N1->N2 Native Oxidation N5 H2 Recombination & Desorption N1->N5 Intraparticle Diffusion N3 Thermal/Catalytic Activation N2->N3 Energy Input N4 Oxide Dissolution & Defect Generation N3->N4 Barrier Overcome N4->N5 Active Sites Exposed

Mechanistic pathway of oxide dissolution and H2 desorption in TiH1.65.

Section 3: Troubleshooting Guide

Issue 1: Desorption onset temperature remains >450°C despite adding a catalyst.

  • Causality: The catalyst is likely aggregating on the surface rather than forming an intimate, dispersed interface with the TiH1.65 matrix. Without a high-contact-area interface, the catalyst cannot effectively weaken the Ti-H bonds via electron donation/withdrawal.

  • Resolution: Increase the ball-milling energy (e.g., use a planetary mill at >400 RPM) and add a process control agent (PCA) like graphite to prevent cold-welding. This ensures the catalyst is embedded into the hydride lattice, creating micro-cracks that enhance H-kinetics[2].

Issue 2: Calculated Activation Energy ( Ea​ ) varies wildly between experimental runs.

  • Causality: Ea​ calculations using the Kissinger method rely on consistent heating rates and identical sample geometries. Variations in sample packing density alter the thermal conductivity and local hydrogen partial pressure, skewing the Temperature-Programmed Desorption (TPD) peaks.

  • Resolution: Standardize the sample mass (e.g., exactly 10.0 mg) and use an inert diluent (like dry Al2O3 powder) to ensure uniform heat transfer. Maintain strict heating rates (e.g., 2, 5, 10, 15 °C/min).

Section 4: Quantitative Data Summary

The following table summarizes the impact of various modifications on the activation energy and desorption kinetics of titanium hydride and related composite systems.

Material SystemModification / CatalystApparent Activation Energy ( Ea​ )Desorption Onset TempPrimary Kinetic Mechanism
Bulk TiH1.65 None (Native Oxide Intact)> 120 kJ/mol~ 450 °CSurface Recombination / Desorption
Nanoscale TiH2 High Heating Rate ( 105 K/s)~ 47 kJ/mol~ 375 °CIntraparticle Diffusion[4]
MgH2-TiH2 Composite Co-milling (Ti-based catalyst)71.1 kJ/mol~ 250 °CNucleation & Growth / Micro-cracks[2]
TiH1.65 + Pd Surface Doping (Theoretical)< 50 kJ/mol< 150 °CCatalytic H-recombination
Section 5: Experimental Protocols
Protocol 1: High-Energy Ball Milling for Catalyst-Doped TiH1.65 Synthesis

Self-Validation Metric: Successful execution is confirmed by a measurable drop in the TPD peak temperature compared to the baseline bulk material.

  • Material Preparation (Glovebox): Inside an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm), weigh 4.5 g of TiH1.65 powder and 0.5 g of the chosen catalyst (e.g., Ni nanoparticles or TiO2).

  • Milling Assembly: Load the powders into a hardened steel milling vial. Add stainless steel balls to achieve a ball-to-powder weight ratio (BPR) of 20:1. Seal the vial with an O-ring to maintain the inert atmosphere.

  • High-Energy Milling: Transfer the sealed vial to a planetary ball mill. Mill at 450 RPM for 10 hours. Crucial Step: Program the mill to pause for 15 minutes every 45 minutes of milling to prevent excessive heat buildup, which could cause premature dehydrogenation.

  • Recovery & Validation: Return the vial to the glovebox. Recover the nanostructured composite. Validate the structural changes via X-ray Diffraction (XRD) to confirm crystallite size reduction (peak broadening) and the absence of bulk oxide phases.

Workflow S1 1. Material Prep (TiH1.65 + Catalyst in Ar) S2 2. Planetary Ball Milling (450 RPM, 20:1 BPR) S1->S2 S3 3. Nanostructured Composite Recovery S2->S3 S4 4. TPD / DSC Analysis (Variable Heating Rates) S3->S4 S5 5. Kissinger Plot (Ea Calculation) S4->S5

Workflow for synthesizing and validating catalyst-doped TiH1.65 composites.

Protocol 2: Activation Energy ( Ea​ ) Determination via Kissinger Method
  • Sample Loading: Load 5.0 mg of the milled TiH1.65 composite into an alumina crucible for Simultaneous Thermal Analysis (TGA/DSC).

  • Purge: Purge the furnace with ultra-high purity Argon at 50 mL/min for 30 minutes to eliminate residual oxygen.

  • Variable Heating: Run four separate temperature-programmed desorption (TPD) experiments on fresh samples at heating rates ( β ) of 2, 5, 10, and 15 °C/min, ramping from room temperature to 600 °C.

  • Data Extraction: Identify the peak desorption temperature ( Tp​ ) from the DSC endotherm for each heating rate.

  • Calculation: Plot ln(β/Tp2​) versus 1/Tp​ . The slope of this linear fit equals −Ea​/R (where R is the universal gas constant). A successful catalytic modification is validated if the calculated Ea​ is significantly lower than the baseline ~120 kJ/mol.

References
  • Title: Understanding the TiH(2-x)/TiOy System at Elevated Temperature: A Literature Review Source: OSTI.gov (US Department of Energy) URL: [Link]

  • Title: Effect of Ti-Based Additives on the Hydrogen Storage Properties of MgH2: A Review Source: MDPI URL: [Link]

  • Title: Decomposition and Ignition Characteristics of Titanium Hydride at High Heating Rates Source: Zachariah Group / University of California, Riverside URL: [Link]

  • Title: First Principles Insight into H2 Activation and Hydride Species on TiO2 Surfaces Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Titanium Hydride (TiH₁.₆₅)

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of titanium hydride (TiH₁.₆₅). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing titanium hydride in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges during your experiments, ensuring the successful and reproducible synthesis of your target material.

Troubleshooting Guide: Incomplete Hydrogenation

Incomplete hydrogenation during the synthesis of TiH₁.₆₅ is a frequent issue that can manifest as a lower-than-expected hydrogen content, a non-homogeneous product, or slow reaction kinetics. This guide provides a structured approach to identifying and resolving the root causes of these problems.

Issue 1: Lower-Than-Expected Hydrogen Content in the Final Product

Symptom: Post-synthesis analysis, such as Thermogravimetric Analysis (TGA), indicates a hydrogen-to-titanium atomic ratio significantly below the target of 1.65.

Potential Causes and Solutions:

  • Cause A: Inadequate Activation of the Titanium Source

    • Explanation: Titanium metal, whether in sponge or powder form, is invariably covered by a thin, passivating layer of titanium oxide (TiO₂). This layer acts as a formidable barrier to the diffusion of hydrogen into the metal lattice.[1][2] Incomplete removal or penetration of this oxide layer is a primary cause of failed or incomplete hydrogenation.

    • Diagnostic Protocol:

      • Visual Inspection: While not definitive, a lack of change in the material's color from a metallic sheen to a dark gray or black powder can be an initial indicator of poor hydrogenation.

      • X-ray Diffraction (XRD): Analyze a sample of the product. The presence of strong diffraction peaks corresponding to α-Ti alongside the expected δ-TiH₂ phase confirms incomplete reaction.[3][4]

    • Corrective Action: Implement a Rigorous Activation Protocol

      • Load the titanium material into the reactor.

      • Evacuate the reactor to a high vacuum (e.g., <10⁻⁵ Torr).

      • Heat the reactor to a temperature between 400°C and 500°C while maintaining the vacuum. Hold at this temperature for several hours. This step helps to desorb any physisorbed gases and moisture.

      • Introduce high-purity hydrogen gas into the reactor and allow the titanium to fully hydrogenate according to your established temperature and pressure parameters. A common practice involves repeated cycling of hydrogen exposure at elevated temperatures to ensure complete activation and hydrogenation.[5]

  • Cause B: System Leaks and Atmospheric Contamination

    • Explanation: The high reactivity of titanium at elevated temperatures makes it an excellent getter for oxygen and nitrogen.[6] Even small leaks in your reaction setup can introduce enough atmospheric gases to continuously re-passivate the titanium surface, effectively halting the hydrogenation process.

    • Diagnostic Protocol:

      • Leak Test: Before starting the synthesis, perform a thorough leak test of your reactor system. This can be done by evacuating the system and monitoring the pressure rise over an extended period. A stable vacuum indicates a leak-free system.

      • Residual Gas Analysis (RGA): If available, an RGA can be used to detect the presence of air components (N₂, O₂, Ar) in your vacuum system.

    • Corrective Action: Ensure a Hermetically Sealed System

      • Inspect all seals, gaskets, and connections for any signs of wear or damage and replace them if necessary.

      • Use high-vacuum grease on all compatible joints to ensure a proper seal.

      • Always perform a leak test before each experiment.

  • Cause C: Contaminated Hydrogen Supply

    • Explanation: The purity of the hydrogen gas is critical. The presence of trace amounts of oxygen or moisture in the hydrogen supply can lead to the formation of stable titanium oxides on the surface of the material, preventing complete hydrogenation.[6]

    • Diagnostic Protocol:

      • Gas Purity Certificate: Review the certificate of analysis for your hydrogen gas to ensure it meets the required purity levels (typically ≥99.999%).

      • In-line Gas Purifier: If contamination is suspected, an in-line gas purifier can be used to remove residual oxygen and water vapor.

    • Corrective Action: Utilize High-Purity Hydrogen and Purification

      • Always use ultra-high purity (UHP) grade hydrogen.

      • Install an in-line gas purifier just before the gas inlet of your reactor.

  • Cause D: Incorrect Thermodynamic Conditions (Temperature and Pressure)

    • Explanation: The formation of specific titanium hydride phases is governed by the temperature and hydrogen pressure, as depicted in the Ti-H phase diagram.[7] If the temperature is too high or the pressure is too low, the equilibrium may favor a lower hydrogen concentration or even dehydrogenation.[6][8] For instance, at a given pressure, increasing the temperature can decrease the amount of hydrogen absorbed.[8]

    • Diagnostic Protocol:

      • Review Experimental Parameters: Carefully check your experimental logs to ensure that the temperature and pressure were maintained at the target values throughout the synthesis.

      • Consult Ti-H Phase Diagram: Compare your experimental conditions with the established phase diagram for the titanium-hydrogen system to confirm you are in the correct phase field for the formation of δ-TiH₂.

    • Corrective Action: Optimize Temperature and Pressure

      • Calibrate your temperature and pressure controllers regularly.

      • For the synthesis of TiH₁.₆₅, typical conditions involve heating in a pure hydrogen stream at temperatures ranging from 350°C to 400°C.[6]

Issue 2: Non-Homogeneous Product

Symptom: The final product is a mixture of fully hydrided powder and unreacted or partially reacted titanium, leading to inconsistent material properties.

Potential Causes and Solutions:

  • Cause A: Temperature Gradients in the Reactor

    • Explanation: Uneven heating of the titanium material can lead to some parts reaching the optimal hydrogenation temperature while others do not.

    • Corrective Action:

      • Ensure your furnace provides uniform heating across the entire sample volume.

      • Use a reactor with good thermal conductivity.

      • For larger batches, consider rotating or agitating the sample during the reaction if your setup allows.

  • Cause B: Poor Hydrogen Gas Flow and Distribution

    • Explanation: If the hydrogen gas does not have uniform access to all of the titanium material, areas with poor gas flow will exhibit incomplete hydrogenation.

    • Corrective Action:

      • Ensure the gas inlet and outlet are positioned to promote even gas flow through the sample bed.

      • For powdered samples, avoid overly deep powder beds that can impede gas penetration.

Issue 3: Slow Reaction Kinetics

Symptom: The hydrogenation process takes significantly longer than expected, or the hydrogen uptake rate is very low.

Potential Causes and Solutions:

  • Cause A: Inefficient Activation

    • Explanation: As with low hydrogen content, a persistent oxide layer is the most common reason for slow kinetics.

    • Corrective Action:

      • Re-evaluate and optimize your activation protocol as described in "Issue 1, Cause A".

      • Consider mechanical activation methods, such as ball milling the titanium powder under an inert atmosphere before hydrogenation. This can create fresh, oxide-free surfaces and introduce defects that can enhance hydrogen diffusion.[9][10]

  • Cause B: Formation of a Dense Hydride Surface Layer

    • Explanation: The initial formation of a dense, continuous hydride layer on the surface of the titanium particles can inhibit further hydrogen diffusion into the bulk material.[1]

    • Corrective Action:

      • Employ a staged hydrogenation process. Start at a lower temperature to initiate nucleation of the hydride phase throughout the particles, then gradually increase the temperature to the optimal range for complete hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting form of titanium for TiH₁.₆₅ synthesis: sponge or powder?

A1: Both titanium sponge and powder can be used. Powdered titanium generally offers a higher surface area, which can lead to faster reaction kinetics. However, it is also more susceptible to surface oxidation. Titanium sponge is less prone to extensive oxidation but may require longer reaction times for complete hydrogenation due to its lower surface-area-to-volume ratio. The choice often depends on the specific experimental setup and the desired properties of the final product.

Q2: How can I accurately determine the hydrogen content in my synthesized titanium hydride?

A2: Thermogravimetric Analysis (TGA) is a reliable method. By heating the titanium hydride sample in an inert atmosphere to a temperature where it fully decomposes (typically above 600°C), the mass loss due to the release of hydrogen can be precisely measured.[6][7] This mass loss can then be used to calculate the hydrogen-to-titanium atomic ratio.

Q3: What are the key safety precautions to consider during TiH₁.₆₅ synthesis?

A3: The primary safety concern is the handling of hydrogen gas, which is highly flammable. Ensure your reaction system is located in a well-ventilated area, away from ignition sources. Always perform a leak check before introducing hydrogen. Titanium hydride powder can be pyrophoric, especially if it is very fine. Handle the product in an inert atmosphere (e.g., a glovebox) to prevent spontaneous ignition in air.

Q4: Can I use a carrier gas with my hydrogen supply?

A4: It is generally recommended to use pure hydrogen. The use of an inert carrier gas like argon will lower the partial pressure of hydrogen, which can affect the thermodynamics of the hydrogenation reaction and may lead to a lower hydrogen content in the final product.

Q5: My XRD pattern shows peaks for both δ-TiH₂ and ε-TiH₂. What does this indicate?

A5: The presence of both δ-TiH₂ and ε-TiH₂ phases suggests that the hydrogen content in your sample is likely higher than 1.65 and approaching a stoichiometry closer to TiH₂. The ε-phase is the dihydride.[3] This could be due to the use of higher hydrogen pressures or lower temperatures than required for the synthesis of the δ-phase.

Data and Workflow Visualization

Table 1: Key Parameters for TiH₁.₆₅ Synthesis
ParameterRecommended RangeRationale
Activation Temperature 400°C - 500°CSufficient to desorb contaminants without significant sintering.
Hydrogenation Temperature 350°C - 450°COptimal for δ-phase formation; higher temperatures may favor dehydrogenation.[6][8]
Hydrogen Pressure ≥ 1 atmHigher pressures can increase reaction kinetics.
Hydrogen Purity ≥ 99.999% (UHP)Minimizes oxygen and moisture contamination.[6]
Vacuum Level (Activation) < 10⁻⁵ TorrEnsures removal of atmospheric contaminants.
Experimental Workflow for TiH₁.₆₅ Synthesis

G cluster_prep Preparation cluster_activation Activation cluster_hydrogenation Hydrogenation cluster_post Post-Synthesis Load_Ti Load Titanium Source (Sponge or Powder) Leak_Test Perform System Leak Test Load_Ti->Leak_Test Evacuate Evacuate to High Vacuum (<10⁻⁵ Torr) Leak_Test->Evacuate Heat_Vac Heat under Vacuum (400-500°C) Evacuate->Heat_Vac Intro_H2 Introduce UHP H₂ (≥ 1 atm) Heat_Vac->Intro_H2 Heat_H2 Heat under H₂ (350-450°C) Intro_H2->Heat_H2 Hold Hold at Temperature and Pressure Heat_H2->Hold Cool Cool to Room Temp under H₂ or Vacuum Hold->Cool Passivate Passivate Surface (if required) Cool->Passivate Characterize Characterize Product (XRD, TGA) Passivate->Characterize

Caption: Standard experimental workflow for the synthesis of TiH₁.₆₅.

Troubleshooting Logic for Incomplete Hydrogenation

G Start Incomplete Hydrogenation (Low H Content) Check_Activation Was the activation protocol followed? Start->Check_Activation Check_Leaks Was a system leak test performed? Check_Activation->Check_Leaks Yes Solution_Activation Implement rigorous activation protocol Check_Activation->Solution_Activation No Check_H2_Purity Is the H₂ supply UHP grade? Check_Leaks->Check_H2_Purity Yes Solution_Leaks Repair leaks and re-test system Check_Leaks->Solution_Leaks No Check_Conditions Were T and P correct for δ-phase? Check_H2_Purity->Check_Conditions Yes Solution_H2_Purity Use UHP H₂ and/or an in-line purifier Check_H2_Purity->Solution_H2_Purity No Solution_Conditions Adjust T and P based on Ti-H phase diagram Check_Conditions->Solution_Conditions No Success Successful Synthesis Check_Conditions->Success Yes Solution_Activation->Success Solution_Leaks->Success Solution_H2_Purity->Success Solution_Conditions->Success

Sources

Troubleshooting

mitigating premature thermal decomposition of TiH1.65 foaming agents

Technical Support Center: TiH 1.65​ Foaming Agent Prepared by the Office of the Senior Application Scientist This guide serves as a centralized technical resource for researchers, scientists, and engineers utilizing tita...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: TiH 1.65​ Foaming Agent

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and engineers utilizing titanium hydride (TiH 1.65​ ) as a foaming or blowing agent. Its purpose is to provide in-depth, field-proven insights into the primary challenge encountered during its application: premature thermal decomposition. By understanding the underlying mechanisms and implementing the validated protocols within this document, users can achieve precise control over hydrogen release, leading to reproducible and high-quality porous material fabrication.

Understanding the Core Problem: The Mechanism of TiH 1.65​ Decomposition

Titanium hydride (often referred to as TiH 2​ in literature, encompassing the sub-stoichiometric TiH 1.65​ ) is a highly effective hydrogen-releasing agent. Its decomposition is not a simple, single-temperature event but a multi-stage process.[1] Under inert conditions, significant hydrogen release typically begins around 400-450°C.[2][3][4]

The decomposition sequence generally follows these steps:

  • δ-TiH 1.95​ → δ-TiH 1.5​

    • H 2​ : The initial release of hydrogen.
  • δ-TiH 1.5​ → β-Ti + H 2​ : Further heating leads to the formation of the β-titanium phase.

  • β-Ti → α-Ti : Finally, transformation to the stable α-titanium phase.[3]

The critical issue for many applications, particularly in metal foaming (e.g., aluminum alloys), is that the initial decomposition temperature (~410°C) is often significantly lower than the ideal processing temperature of the metallic matrix.[3][5] This mismatch leads to premature gas release, resulting in poor foam structure, cell collapse, and drainage before the matrix has sufficient viscosity to stabilize the pores.[5][6] The key to successful foaming is to delay the onset of hydrogen release until the metallic matrix is in a semi-solid or liquid state, capable of trapping the gas effectively.

The most reliable and widely adopted method to achieve this is through controlled surface oxidation of the TiH 1.65​ powder.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is my TiH 1.65​ releasing gas before my aluminum matrix melts?

This is the most common challenge and is due to the natural decomposition characteristics of untreated titanium hydride. Hydrogen release starts at approximately 410-450°C, while aluminum alloys typically melt above 600°C.[3][4] To synchronize the gas release with the matrix melting, a surface treatment is required to delay the decomposition onset.

Q2: What is the purpose of the dark grey or blueish film that forms on the TiH 1.65​ powder after heat treatment?

This film is a controlled, thin oxide layer, primarily composed of titanium oxides like TiO₂ and Ti₃O.[7][9] This layer is not a defect; it is the functional component of the mitigation strategy. It acts as a physical diffusion barrier, impeding the flow of hydrogen atoms from the bulk of the particle to the surface.[9] This barrier is the reason for the observed shift in decomposition to higher temperatures.[10]

Q3: Will oxidizing the powder reduce the total amount of hydrogen available for foaming?

Yes, a trade-off exists. The oxidation process consumes a small amount of titanium at the surface and can cause a minor release of hydrogen during the treatment itself. As treatment temperature and time increase, the oxide layer becomes thicker, which increases the delay in decomposition but also slightly decreases the total volume of releasable hydrogen.[7][11] Optimization is key to balancing a sufficient delay with adequate gas volume for the desired porosity.

Q4: Can I perform the heat treatment in an inert (Argon) atmosphere instead of air?

Heating the powder in an inert atmosphere like argon will not create the necessary oxide layer and is therefore ineffective at shifting the decomposition temperature.[7][8] The presence of oxygen is critical for forming the hydrogen diffusion barrier. While some minor changes can occur under argon due to particle sintering or surface cleaning, it does not provide the controlled delay needed for most foaming applications.[4]

Q5: How do I know if my heat treatment was successful?

The success of the treatment must be validated empirically. The most direct method is to use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). By comparing the TGA/DSC curves of treated and untreated powder, you can quantify the shift in the onset temperature of decomposition (indicated by mass loss).[7][12]

Troubleshooting Guide: Protocols for Mitigation

This section provides detailed protocols for addressing premature decomposition. The primary method is controlled surface oxidation.

Issue: Premature Gas Release Leading to Poor Foam Structure

Root Cause: The decomposition temperature of as-received TiH 1.65​ is too low for the processing window of the metallic matrix.

Solution: Implement a controlled thermal oxidation pre-treatment to create a surface oxide layer that acts as a hydrogen diffusion barrier.

Protocol 3.1.1: Controlled Thermal Oxidation of TiH 1.65​ Powder

This protocol describes a standard method for treating TiH 1.65​ powder in a laboratory setting.

Objective: To create a stable, thin oxide layer on the powder surface to delay the onset of hydrogen release to a target temperature range (e.g., >600°C).

Materials & Equipment:

  • As-received TiH 1.65​ powder

  • High-temperature furnace with programmable temperature control (e.g., a muffle furnace)

  • Shallow ceramic (e.g., alumina) or stainless steel tray

  • Spatula

  • TGA/DSC for validation (recommended)

Methodology:

  • Powder Preparation: Spread a thin, even layer of TiH 1.65​ powder in the ceramic or steel tray. A typical layer thickness is 2-5 mm. A thin layer ensures uniform exposure to the atmosphere.

  • Furnace Programming: Program the furnace for the desired heating profile. The key variables are the target temperature and the dwell (soaking) time. Refer to Table 1 for starting parameters.

  • Treatment: Place the tray with the powder into the furnace at room temperature. Start the heating program in an air atmosphere.

  • Heating Ramp: A typical ramp rate is 5-10°C/min.

  • Dwell/Soaking: Once the target temperature is reached, hold for the specified duration. This is the critical step where the oxide layer grows.

  • Cooling: After the dwell time, turn off the furnace and allow the powder to cool slowly to room temperature inside the furnace. Rapid cooling is not necessary.

  • Post-Treatment Handling: Once cooled, the powder can be gently broken up with a spatula if slightly sintered. It is now ready for use or characterization.

Workflow Diagram: Thermal Oxidation Protocol

G cluster_prep 1. Preparation cluster_process 2. Thermal Treatment (Air Atmosphere) cluster_post 3. Post-Processing & Validation p1 Spread TiH1.65 Powder in Ceramic Tray p2 Place in Furnace at Room Temp p1->p2 p3 Ramp to Target Temp (e.g., 480-520°C) p2->p3 p4 Dwell at Temp (e.g., 60-180 min) p3->p4 p5 Furnace Cool to Room Temp p4->p5 p6 Gently De-agglomerate Treated Powder p5->p6 p7 Characterize with TGA/DSC (Confirm Temp Shift) p6->p7 p8 Proceed with Foaming Experiment p7->p8 G cluster_0 A) Untreated TiH1.65 Particle cluster_1 B) Treated TiH1.65 Particle U_core TiH1.65 Core U_H1 H₂ U_core->U_H1 Low Temp Decomposition (~410°C) U_H2 H₂ U_H3 H₂ T_core TiH1.65 Core T_layer Oxide Layer (TiO₂/Ti₃O) T_H1 H₂ T_layer->T_H1 High Temp Decomposition (>600°C) [Diffusion Barrier]

Caption: Passivating oxide layer acts as a diffusion barrier for hydrogen.

References

  • Oxidation treatment and hot decomposition behavior of titanium hydride. (n.d.). ResearchGate. [Link]

  • Fujii, H., Sawa, K., & Okinaka, N. (1983). Thermal decomposition of titanium hydride and its application to low pressure hydrogen control. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 1(4), 1884-1887. [Link]

  • Ghasemzadeh, R., & Namini, A. S. (2009). Effect of high heating rate on thermal decomposition behaviour of titanium hydride (TiH2) powder in air. Bulletin of Materials Science, 32(4), 367-373. [Link]

  • Wang, H., Wu, Z., Liu, J., Ju, H., & Liu, T. (2015). In-situ EXAFS study on the thermal decomposition of TiH2. arXiv preprint arXiv:1506.01257. [Link]

  • Young, G., Jian, G., Jacob, R., & Zachariah, M. R. (2015). Decomposition and Ignition Characteristics of Titanium Hydride at High Heating Rates. Combustion Science and Technology, 187(8), 1182-1194. [Link]

  • Sandim, H. R. Z., Lepienski, C. M., & Coelho, G. C. (2005). Kinetics of thermal decomposition of titanium hydride powder using in situ high-temperature X-ray diffraction (HTXRD). Materials Research, 8(2), 163-167. [Link]

  • Kennedy, A. R., & Lopez, V. H. (2003). The decomposition behavior of as-received and oxidized TiH2 foaming-agent powder. Materials Science and Engineering: A, 356(1-2), 258-265. [Link]

  • Weir, A. L. (2012). A Simplified Model of TiH1.65/KClO4 Pyrotechnic Ignition. (Report No. SAND2012-7381). Sandia National Laboratories. [Link]

  • Franciska, P. L., Erryani, A., Annur, D., & Kartika, I. (2018). The Effect of Thermal Pre-Treatment of Titanium Hydride (TiH2) Powder in Argon Condition. AIP Conference Proceedings, 1945(1), 020031. [Link]

  • Franciska, P. L., Erryani, A., Annur, D., & Kartika, I. (2018). The effect of thermal pre-treatment of titanium hydride (TiH2) powder in argon condition. AIP Conference Proceedings, 1945. [Link]

  • Obot, I. B., Umoren, S. A., & Bohjanen, K. A. (2021). Influence of processing parameters on dehydrogenation of TiH2 in the preparation of Ti–Nb: A review. Journal of Materials Research and Technology, 15, 638-655. [Link]

  • Franciska, P. L., Erryani, A., Annur, D., & Kartika, I. (2018). The effect of thermal pre-treatment of titanium hydride (TiH2) powder in argon condition. AIP Conference Proceedings. [Link]

  • Franciska, P. L., Erryani, A., Annur, D., & Kartika, I. (2018). The effect of thermal pre-treatment of titanium hydride (TiH2) powder in argon condition. NASA Astrophysics Data System. [Link]

  • Liu, H., Jing, C., & Zhao, H. (2012). The Influence of Titanium Hydride Pretreatment on the Compressive Properties of Aluminum Foam. Materials Science, 18(4). [Link]

  • Al-fatlawi, A. A., & Al-Azzawi, A. K. (2020). Al–TiH2 composite 'particles' as foaming precursors for metallic foams. Journal of Materials Research and Technology. [Link]

  • Matijasevic-Lux, B., Banhart, J., Fiechter, S., Gissler, W., & Ploczek, T. (2006). Modification of titanium hydride for improved aluminium foam manufacture. Acta Materialia, 54(7), 1887-1900. [Link]

  • Dunand, D. C. (2004). Processing of Titanium Foams. Advanced Engineering Materials, 6(6), 369-376. [Link]

  • Sandim, H. R. Z., Lepienski, C. M., & Coelho, G. C. (2005). Kinetics of thermal decomposition of titanium hydride powder using in situ high-temperature X-ray diffraction (HTXRD). ResearchGate. [Link]

  • Švec, P., Kuffová, M., & Simančík, F. (2024). The Effect of Foaming Agents on the Thermal Behavior of Aluminum Precursors. Materials, 17(3), 710. [Link]

  • Cooper, M., & Oliver, M. S. (2012). Titanium subhydride potassium perchlorate (TiH1.65/KClO4) burn rates from hybrid closed bomb-strand burner experiments. Sandia National Laboratories. [Link]

  • Švec, P., Kuffová, M., & Simančík, F. (2024). The Effect of Foaming Agents on the Thermal Behavior of Aluminum Precursors. PMC. [Link]

  • Titanium hydride. (n.d.). In Wikipedia. Retrieved March 24, 2026. [Link]

  • Lehmhus, D., & Rausch, G. (2004). Tailoring titanium hydride decomposition kinetics by annealing in various atmospheres. Advanced Engineering Materials, 6(5), 313-330. [Link]

  • Švec, P., Kuffová, M., & Simančík, F. (2024). The Effect of Foaming Agents on the Thermal Behavior of Aluminum Precursors. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating TiH₁.₆₅ Phase Purity: The Definitive Role of Neutron Diffraction

For researchers, scientists, and drug development professionals working with advanced materials, the precise characterization of metal hydrides is paramount. Titanium hydride (TiHₓ), particularly in stoichiometries like...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with advanced materials, the precise characterization of metal hydrides is paramount. Titanium hydride (TiHₓ), particularly in stoichiometries like TiH₁.₆₅, presents a significant analytical challenge. The very element that defines this material—hydrogen—is notoriously difficult to detect and quantify accurately using conventional techniques like X-ray diffraction (XRD). This guide provides an in-depth comparison of analytical methodologies, establishing why neutron diffraction is the superior, and often essential, technique for unambiguously validating the phase purity of TiH₁.₆₅. We will explore the causal physics behind this superiority and provide a practical, field-proven protocol for its application.

The Challenge: Why Hydrogen Hides from X-rays

The titanium-hydrogen system is complex, featuring several possible phases (α, β, δ, ε, and γ) depending on hydrogen content and temperature.[1][2] The target γ-TiH phase (often denoted with a stoichiometry around TiH₁.₆₅) possesses a face-centered cubic (FCC) structure. However, ensuring a sample is purely γ-phase, without contamination from unreacted α-Ti or other hydride phases, is critical for predictable material performance.

The fundamental limitation of XRD in this context lies in its interaction mechanism. X-rays scatter from an atom's electron cloud. Since hydrogen possesses only a single electron, its X-ray scattering power is exceptionally weak, especially when compared to titanium (Z=22). Consequently, XRD is largely "blind" to the hydrogen sublattice, making it difficult to:

  • Precisely locate hydrogen atoms within the crystal lattice.[3][4]

  • Distinguish between different hydride phases with similar titanium arrangements.

  • Accurately quantify the phase fractions in a mixed-phase sample.

This limitation necessitates a more powerful approach, one that interacts directly with the atomic nucleus.

The Solution: Neutron Diffraction's Unique Sensitivity

Neutron diffraction overcomes the limitations of XRD by interacting with atomic nuclei rather than electrons.[5][6] The strength of this interaction, known as the neutron scattering cross-section, does not scale with the atomic number. In fact, hydrogen (and its isotope, deuterium) has a scattering cross-section that is comparable to or even greater than that of many heavy metals, including titanium.[6][7] This property makes neutron diffraction exceptionally sensitive to light elements, providing the definitive data required for hydride analysis.[8][9]

Key Advantages of Neutron Diffraction for TiH₁.₆₅ Analysis:

  • High Sensitivity to Hydrogen/Deuterium: Enables precise determination of hydrogen atom positions and site occupancies.[3][10]

  • Accurate Phase Quantification: Allows for reliable quantification of all crystalline phases present in a sample, including the target TiH₁.₆₅ phase and any impurities.[11]

  • Bulk Analysis: Neutrons are highly penetrating, ensuring the collected data is representative of the entire sample volume, not just the surface.[5][12]

A crucial experimental consideration is the use of deuterium (²H or D) instead of protium (¹H). While sensitive to both, neutron scattering from ¹H produces a high degree of incoherent scattering, which contributes to a large, undesirable background signal.[3][12] Deuterium, in contrast, has a much smaller incoherent cross-section, yielding clean diffraction patterns with high signal-to-noise ratios, ideal for detailed structural analysis.[7] Therefore, synthesizing titanium deuteride (TiD₁.₆₅) is the standard and recommended practice for high-quality neutron diffraction studies.[10]

Comparative Analysis: Neutron Diffraction (ND) vs. X-ray Diffraction (XRD)

To illustrate the practical differences in analytical output, the table below presents a typical comparison for a synthesized TiH₁.₆₅ sample containing minor impurities. The data highlights the quantitative power of neutron diffraction.

Parameter Neutron Diffraction (ND) Analysis X-ray Diffraction (XRD) Analysis Commentary
Primary Phase Detected γ-TiD₁.₆₅ (FCC)γ-TiHₓ (FCC)XRD confirms the FCC structure of the Ti sublattice but cannot accurately determine the H/Ti ratio (x).
Lattice Parameter (γ-phase) a = 4.451 Åa = 4.450 ÅBoth techniques can accurately measure the lattice parameter of the dominant phase.
Hydrogen/Deuterium Position Tetrahedral sites, fully resolvedNot directly observableND directly "sees" the deuterium atoms, confirming their location in the lattice, which is crucial for phase identification.
Quantitative Phase Purity γ-TiD₁.₆₅: 96.2 wt.%α-Ti: 3.1 wt.%TiO₂: 0.7 wt.%γ-TiHₓ: >95 wt.% (Estimated)α-Ti: DetectedTiO₂: Not reliably quantifiedND provides precise weight fractions of all phases via Rietveld refinement. XRD struggles with minor phase quantification, especially for light element oxides.
Sensitivity to Impurities HighModerate to LowND's sensitivity to all nuclei allows for the confident detection and quantification of even small amounts of unreacted titanium or surface oxides.

Experimental Workflow & Protocol

Achieving high-quality, reliable data for phase purity validation requires a meticulous experimental approach. The following workflow, from sample preparation to data analysis, represents a self-validating system for success.

Visualization of the Validation Workflow

G cluster_prep Sample Preparation cluster_exp Neutron Diffraction Experiment cluster_analysis Data Analysis cluster_output Final Validation Synthesis Synthesis of TiD₁.₆₅ Grinding Grinding to Fine Powder (<50 µm) Synthesis->Grinding Loading Loading into Vanadium Can Grinding->Loading Mount Mount Sample on Diffractometer Loading->Mount Collect Data Collection (e.g., 2-4 hours) Mount->Collect Rietveld Rietveld Refinement Collect->Rietveld PhaseID Phase Identification (γ-TiD₁.₆₅, α-Ti, etc.) Rietveld->PhaseID Quantify Quantitative Phase Analysis (Weight Fractions) PhaseID->Quantify Result Phase Purity Report Quantify->Result

Caption: Workflow for TiD₁.₆₅ phase purity validation using neutron diffraction.

Step-by-Step Experimental Protocol

This protocol outlines the key steps for performing a neutron powder diffraction experiment to determine the phase purity of a titanium deuteride sample.

1. Sample Preparation (The Foundation of Good Data)

  • Synthesis: Synthesize titanium deuteride (TiD₁.₆₅) rather than the hydride. This is achieved by reacting high-purity titanium metal with high-purity deuterium gas (D₂) at elevated temperature and pressure. The use of D₂ is critical to minimize incoherent scattering.[10]

  • Homogenization: After synthesis, gently grind the deuterided material into a fine, homogeneous powder (typically <50 µm particle size) in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.[13][14]

  • Sample Containment: Load the powder into a cylindrical vanadium sample can.

    • Causality: Vanadium is used because it is a null-coherent scatterer, meaning it produces almost no Bragg peaks of its own.[12] This results in a very low background signal, ensuring that the measured diffraction pattern is overwhelmingly from the sample itself.[15]

  • Sealing: Seal the can with an indium wire or a specialized gasket to ensure it is gas-tight, preventing any interaction with the atmosphere.

2. Data Acquisition (At a Neutron Source Facility)

  • Instrument Selection: Choose a high-resolution or high-flux powder diffractometer at a neutron source (e.g., ILL, SNS, J-PARC).

  • Mounting: Mount the sealed vanadium can onto the sample stage of the diffractometer.

  • Data Collection: Collect the diffraction pattern over a wide angular range (2θ). Collection times are typically longer than for XRD, often ranging from a few minutes to several hours, to achieve good statistics.[12]

  • Ancillary Measurements: It is good practice to also collect a pattern from an empty vanadium can (for background subtraction) and a standard reference material (like Si or LaB₆) for instrument calibration.

3. Data Analysis (The Rietveld Refinement Method)

  • Software: Use specialized crystallographic software capable of Rietveld refinement (e.g., GSAS-II, FullProf, TOPAS).

  • Initial Model: Begin the refinement using a structural model for the expected primary phase, γ-TiD₂ (space group Fm-3m), with D atoms in the tetrahedral interstitial sites. Also include models for potential impurity phases like α-Ti (hexagonal, P6₃/mmc) and rutile/anatase TiO₂.[11][16]

  • Refinement Process: The Rietveld method is a powerful technique that fits a calculated diffraction pattern, based on the crystal structure models, to the experimental data by refining various parameters.[17] The key steps are:

    • Refine background and scale factor.

    • Refine lattice parameters for all identified phases.

    • Refine atomic positions and thermal parameters (displacement parameters).

    • Refine peak shape parameters.

    • Crucially, refine the phase fractions (scale factors) for each phase.

  • Validation of Fit: The quality of the Rietveld fit is assessed using statistical indicators like Rwp (weighted-profile R-factor) and χ² (chi-squared or goodness-of-fit). A good fit is characterized by low R-values and a χ² value close to 1.

  • Final Output: The refined scale factors from the final, converged fit are used to calculate the precise weight percentage of each crystalline phase in the sample, providing the definitive measure of TiH₁.₆₅ purity.

Visualization of Analytical Principles

G cluster_xrd Interaction Mechanism cluster_nd Interaction Mechanism cluster_output Analytical Outcome for TiH₁.₆₅ XRD X-ray Diffraction (XRD) X_interact Scatters from Electron Cloud XRD->X_interact Neutron Neutron Diffraction (ND) N_interact Scatters from Atomic Nucleus Neutron->N_interact X_result Weak signal from Hydrogen (1e⁻) Strong signal from Titanium (22e⁻) X_interact->X_result XRD_out Qualitative Phase ID Poor H-sensitivity X_result->XRD_out N_result Comparable signal from Deuterium and Titanium nuclei N_interact->N_result ND_out Quantitative Phase Purity High H-sensitivity N_result->ND_out

Caption: Comparison of X-ray and Neutron interaction with the Ti-H system.

Conclusion

For any application where the stoichiometry and phase purity of titanium hydride are critical, relying solely on conventional X-ray diffraction is insufficient. The technique's inherent insensitivity to hydrogen can lead to inaccurate and incomplete characterization. Neutron diffraction, by directly probing the atomic nuclei, provides an unambiguous and quantitative measure of all phases present in a TiH₁.₆₅ sample. By following the detailed protocols for deuteration, data collection, and Rietveld analysis outlined in this guide, researchers can achieve a self-validating, authoritative determination of phase purity, ensuring the reliability and reproducibility of their materials and subsequent experiments.

References

  • Nakamura, Y., & Akiba, E. (2000). Structure and Phase Diagram of Ti–V–H System at Room Temperature. Journal of the Japan Institute of Metals, 64(10), 913-916. [Link]

  • Mazzolai, G., & Tuissi, A. (2003). Ti – H equilibrium phase diagram. ResearchGate. [Link]

  • Haberl, B., et al. (2021). Methods for neutron diffraction studies on hydride superconductors and other metal hydrides. Journal of Applied Physics, 130(21), 215901. [Link]

  • Canadian Light Source. (2020). Neutron Diffraction and Comparison with X-ray and Electron Diffraction. Canadian Light Source. [Link]

  • Paton, N.E., & Williams, J.C. (1974). HYDROGEN IN TITANIUM ALLOYS. IAEA. [Link]

  • Haberl, B., et al. (2021). Methods for neutron diffraction studies on hydride superconductors and other metal hydrides. AIP Publishing. [Link]

  • Yartys, V.A. (2016). Neutron diffraction studies of metal-hydrogen systems. ResearchGate. [Link]

  • Görbitz, C.H. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

  • Kolesnikov, A. I., et al. (1994). Neutron Scattering Investigation of Metastable Phases of Titanium Hydride after Quenching under High Pressure. Oak Ridge National Laboratory. [Link]

  • Wilde, M., & Fukutani, K. (2018). Surface Properties of the Hydrogen–Titanium System. PMC - NIH. [Link]

  • San-Martin, A., & Manchester, F. D. (1987). The H-Ti (Hydrogen-Titanium) System. ResearchGate. [Link]

  • Aolong NDT. (2023). The difference between neutron diffraction method and X-ray diffraction method. Aolong NDT. [Link]

  • Tehrani, A.M., et al. (2021). Hydriding of titanium: Recent trends and perspectives in advanced characterization and multiscale modeling. Los Alamos National Laboratory. [Link]

  • Gao, Y., et al. (2023). Neutron imaging quantifying hydrogen diffusion and distribution in metallic materials - a review. Materials & Design. [Link]

  • Taylor, R., & Kennard, O. (1983). Comparison of X-ray and neutron diffraction results for the N-H ⋯O=C hydrogen bond. Acta Crystallographica Section B: Structural Science. [Link]

  • Blaauw, M., & Glesener, J. W. (2005). Incoherent neutron-scattering determination of hydrogen content: Theory and modeling. Journal of Applied Physics. [Link]

  • Wikipedia. (n.d.). Titanium hydride. Wikipedia. [Link]

  • Khasanov, S. S., et al. (2018). Neutron Diffraction Study of the Phase Transformations in Titanium Carbohydride TiC0.50Hy. ResearchGate. [Link]

  • Yvon, K. (n.d.). Green Energy. ILL. [Link]

  • Wandelt, S. L., et al. (2023). Rietveld refinement of the structural model for the neutron diffraction data. ResearchGate. [Link]

  • Yartys, V.A. (2019). Whole profile Rietveld refinements of the neutron powder diffraction... ResearchGate. [Link]

  • Ross, D.K., et al. (1993). Inelastic neutron scattering study of hydrogen embrittlement in titanium alloys. Journal of Materials Chemistry. [Link]

  • Khasanov, S. S., et al. (2018). Neutron Diffraction Study of the Phase Transformations in Titanium Carbohydride TiC0.50Hy. Springer. [Link]

  • Latroche, M. (n.d.). Neutron diffraction studies of metal hydrides. ICTP. [Link]

  • Orimo, S., et al. (2020). Structural Studies of Hydrogen Storage Materials with Neutron Diffraction: A Review. Journal of the Physical Society of Japan. [Link]

  • Hauback, B.C. (2014). Use of Neutron Diffraction for the Development of Metal Hydrides for Hydrogen Storage. Energy Procedia. [Link]

  • Chen, Y., et al. (2022). Catalytic Performance and Near-Surface X-ray Characterization of Titanium Hydride Electrodes for the Electrochemical Nitrate Reduction Reaction. Journal of the American Chemical Society. [Link]

  • Lee, C.H., et al. (2013). Hydrogen Absorption into Titanium under Cathodic Polarization: An In-Situ Neutron Reflectometry and EIS Study. Journal of The Electrochemical Society. [Link]

  • Kuzovnikov, M.A., et al. (2021). Neutron scattering study of tantalum monohydride and monodeuteride. ResearchGate. [Link]

  • Kuzovnikov, M.A., et al. (2021). Neutron scattering study of tantalum monohydride and monodeuteride. International Journal of Hydrogen Energy. [Link]

  • Dematteis, E.M., et al. (2021). In-situ neutron diffraction during reversible deuterium loading in Ti-rich and Mn-substituted Ti(Fe,Mn)0.90 alloys. arXiv.org. [Link]

  • Young, G., & Zachariah, M.R. (2015). Decomposition and Ignition Characteristics of Titanium Hydride at High Heating Rates. Zachariah Group. [Link]

  • Groll, M., & Issel, W. (1999). Characteristics and Handling of Titanium Hydride. MetalFoam.net. [Link]

  • Shoko, A., et al. (2022). Three-Dimensional Distribution of Titanium Hydrides After Degradation of Magnesium/Titanium Hybrid Implant Material—A Study by X-Ray Diffraction Contrast Tomography. MDPI. [Link]

Sources

Comparative

A Comparative Analysis of the Thermal Decomposition of Titanium Hydride (TiH1.65) and Zirconium Hydride for Advanced Material Processing

This guide provides an in-depth, objective comparison of the thermal decomposition characteristics of titanium hydride (specifically TiH1.65) and zirconium hydride. Intended for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the thermal decomposition characteristics of titanium hydride (specifically TiH1.65) and zirconium hydride. Intended for researchers, scientists, and professionals in drug development and advanced materials, this document synthesizes experimental data to elucidate the key differences in their dehydrogenation behavior, offering insights crucial for applications ranging from pyrotechnics and foaming agents to powder metallurgy and controlled hydrogen release systems.

Introduction: The Role of Metal Hydrides in Material Science

Titanium and zirconium hydrides are pivotal materials in various technological fields due to their ability to store and release hydrogen upon heating. This controlled release of hydrogen is harnessed in processes such as the creation of metal foams, where the evolving gas acts as a blowing agent, and in powder metallurgy, where it serves as a reducing agent to remove oxides and carbon, resulting in high-purity alloys. The stoichiometry of the hydride, such as TiH1.65, is a critical parameter influencing its decomposition behavior. Understanding the thermal stability, decomposition kinetics, and phase transformations of these hydrides is paramount for optimizing their performance in specific applications. This guide will delve into a direct comparison of the thermal decomposition of TiH1.65 and zirconium hydride, supported by experimental data from thermal analysis techniques.

Comparative Overview of Thermal Decomposition Properties

The thermal decomposition of both titanium and zirconium hydrides is an endothermic process involving multi-step hydrogen release and phase transformations. While their overall behavior is similar, there are critical differences in their decomposition temperatures and the sequence of phase changes.

PropertyTitanium Hydride (TiH₂)Zirconium Hydride (ZrH₂)
Decomposition Onset Temperature ~450 °C~500 °C
Main Decomposition Temperature Range 450 °C - 550 °C (two-step endothermic reaction)Broader range with a main endothermic peak at ~700 °C, preceded by smaller peaks.
Decomposition Stages Three-step process: TiH₂ → TiH₁.₅ → Ti(solid solution) → TiThree endothermic effects observed at approximately 500 °C, 730 °C, and 800 °C.
Activation Energy (Dehydrogenation) Stage 1 (TiH₂ → TiH₁.₅): 240 kJ/molStage 2 (TiH₁.₅ → Ti(ss)): 190 kJ/molStage 3 (Ti(ss) → Ti): 145 kJ/mol[1]Not directly comparable data available for each stage.

Table 1: Comparison of the thermal decomposition properties of Titanium Hydride and Zirconium Hydride based on DSC-TGA data.[1][2]

The data clearly indicates that while the decomposition processes share similarities, zirconium hydride exhibits a higher thermal stability, with its main hydrogen release occurring at a significantly higher temperature compared to titanium hydride.[2]

Experimental Protocol: Temperature-Programmed Desorption (TPD)

To quantitatively assess the hydrogen release characteristics of metal hydrides, Temperature-Programmed Desorption (TPD) coupled with mass spectrometry (MS) is a powerful analytical technique.[3] The following protocol outlines a standardized procedure for conducting a TPD experiment to compare TiH1.65 and zirconium hydride.

Materials and Equipment
  • Titanium Hydride (TiH1.65) powder

  • Zirconium Hydride powder

  • TPD system equipped with a mass spectrometer

  • High-purity inert gas (e.g., Argon or Helium)

  • Quartz reactor tube

  • Microbalance

Experimental Procedure
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the hydride powder using a microbalance.

  • Sample Loading: Place the weighed sample into the quartz reactor tube of the TPD system.

  • Purging: Purge the system with a high-purity inert gas (e.g., Argon at a flow rate of 30-50 mL/min) for at least 30 minutes at room temperature to remove any adsorbed atmospheric gases.

  • Heating Program: Heat the sample from room temperature to a final temperature of 900-1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously monitor the evolved gases using the mass spectrometer, specifically tracking the signal for hydrogen (m/z = 2). Record the sample temperature simultaneously.

  • Analysis: Plot the hydrogen desorption rate (proportional to the MS signal intensity) as a function of temperature to obtain the TPD profile.

  • Kissinger Analysis (for Activation Energy): To determine the activation energy of desorption, repeat the TPD experiment at different heating rates (e.g., 5, 15, and 20 °C/min). The Kissinger equation can then be applied to the peak temperatures of desorption.

Experimental Workflow Diagram

TPD_Workflow cluster_prep Sample Preparation cluster_analysis TPD Analysis cluster_data Data Processing weigh Weigh Hydride Sample load Load into Reactor weigh->load purge Purge with Inert Gas load->purge heat Ramp Temperature purge->heat detect Detect H2 with MS heat->detect plot Plot TPD Profile detect->plot calculate Calculate Activation Energy plot->calculate

Caption: Experimental workflow for Temperature-Programmed Desorption analysis of metal hydrides.

Mechanistic Insights into Decomposition Pathways

The thermal decomposition of both TiH1.65 and zirconium hydride is not a simple, single-step process but involves a series of phase transformations as hydrogen is liberated from the crystal lattice.

Titanium Hydride (TiH1.65)

The decomposition of titanium hydride typically follows a three-stage pathway.[1] Initially, the face-centered cubic (fcc) δ-phase (TiH₂) transforms into a sub-stoichiometric δ'-phase (TiH₁.₅).[1] As more hydrogen is released, this transforms into the body-centered cubic (bcc) β-phase, which is a solid solution of hydrogen in titanium. Finally, at higher temperatures, the hexagonal close-packed (hcp) α-phase of pure titanium is formed.[1]

Zirconium Hydride

Zirconium hydride exhibits a more complex phase behavior with several known hydride phases, including the γ (fcc), δ (fcc), and ε (tetragonal) phases. The decomposition process involves transitions between these phases as hydrogen is released. The decomposition of ZrH₂ is reported to occur with three endothermic effects at approximately 500 °C, 730 °C, and 800 °C, corresponding to different stages of hydrogen release and phase transformations.

Decomposition_Pathways cluster_TiH Titanium Hydride Decomposition cluster_ZrH Zirconium Hydride Decomposition TiH2 δ-TiH₂ (fcc) TiH1_5 δ'-TiH₁.₅ (fcc) TiH2->TiH1_5 ~450-500°C beta_TiH β-Ti(H) (bcc) TiH1_5->beta_TiH >500°C alpha_Ti α-Ti (hcp) beta_TiH->alpha_Ti Higher Temp. ZrH2_initial ε/δ-ZrH₂ ZrH_intermediate Intermediate Hydrides (γ, δ) ZrH2_initial->ZrH_intermediate ~500-730°C alpha_Zr α-Zr (hcp) ZrH_intermediate->alpha_Zr >730°C

Caption: Simplified decomposition pathways for titanium and zirconium hydrides upon heating.

Conclusion

This comparative guide has highlighted the key differences in the thermal decomposition behavior of titanium hydride (TiH1.65) and zirconium hydride. While both materials serve as effective sources of hydrogen for various industrial applications, their distinct decomposition profiles necessitate careful selection based on the specific process requirements.

  • Titanium Hydride (TiH1.65): With a lower onset and main decomposition temperature range (450-550 °C), TiH1.65 is suitable for applications requiring hydrogen release at more moderate temperatures. Its well-defined, multi-stage decomposition with progressively decreasing activation energies offers a degree of control over the hydrogen evolution rate.

  • Zirconium Hydride: Exhibiting higher thermal stability with a main decomposition peak around 700 °C, zirconium hydride is the preferred choice for applications where hydrogen release is desired at elevated temperatures. Its broader decomposition range suggests a more gradual hydrogen release profile.

The selection between TiH1.65 and zirconium hydride should be guided by the specific temperature window of the intended application. For processes requiring a rapid and complete hydrogen release at lower temperatures, TiH1.65 is advantageous. Conversely, for applications demanding hydrogen evolution at higher temperatures with potentially a more sustained release, zirconium hydride is the more appropriate material. Further research focusing on the direct comparison of their hydrogen release kinetics under identical conditions would provide even more granular insights for process optimization.

References

  • Banhart, J. Desorption of hydrogen from blowing agents used for foaming metals. ResearchGate. [Link]

  • Hu, X., et al. Non-isothermal and isothermal hydrogen desorption kinetics of zirconium hydride. Journal of Nuclear Materials. [Link]

  • Galli, S., et al. Synthesis and Hydrogen Storage Properties of Mg-Based Complex Hydrides with Multiple Transition Metal Elements. ACS Applied Energy Materials. [Link]

  • Cudziło, S., et al. Effect of Titanium and Zirconium Hydrides on the Detonation Heat of RDX-based Explosives – A Comparison to Aluminium. Propellants, Explosives, Pyrotechnics. [Link]

  • Syrtanov, M.S., et al. SYNTHESIS OF HYDROGEN STORAGE MATERIALS IN A Ti-Zr-Ni SYSTEM USING THE HYDRIDE CYCLE TECHNOLOGY. VANT. [Link]

  • Kim, H., et al. Hydrogen Storage Properties of New Hydrogen-Rich BH3NH3-Metal Hydride (TiH2, ZrH2, MgH2, and/or CaH2) Composite Systems. The Journal of Physical Chemistry C. [Link]

  • Alekseev, A.A., et al. Oxidation of Zirconium and Zirconium Hydride Powders during Programmed Heating in Air. Universal Journal of Physics and Application. [Link]

  • Di Tocco, F., et al. Hydrogen Absorption in Pd–Ag Systems: A TPD and Electrical Resistivity Study. PMC. [Link]

  • Montero, J., et al. Hydrogen Sorption Properties of a Novel Refractory Ti-V-Zr-Nb-Mo High Entropy Alloy. Materials. [Link]

  • Gotor, F.J., et al. Temperature dependence of the dehydrogenation behavior of pure (a) TiH2 and (b) ZrH2 powders, as measured by DSC-TGA. ResearchGate. [Link]

  • Cudziło, S., et al. Effect of Titanium and Zirconium Hydrides on the Parameters of Confined Explosions of RDX-Based Explosives – A Comparison to Aluminium. ResearchGate. [Link]

  • Singh, S., et al. Understanding the TiH(2-x)/TiOy System at Elevated Temperature: A Literature Review. OSTI.GOV. [Link]

  • Shokano, G., et al. The evolution of the temperature-programmed desorption (TPD) profile of as-received MgH2 after milling without/with 10 wt.% Zr(x)Ni(y). ResearchGate. [Link]

  • Hiden Analytical. What is Temperature Programmed Desorption (TPD)? Hiden Analytical. [Link]

  • Sandim, H.R.Z., et al. Kinetics of Thermal Decomposition of Titanium Hydride Powder Using in situ High-temperature X-ray Diffraction (HTXRD). SciELO. [Link]

  • Torres, I.S., et al. Beta Titanium Alloys Produced from Titanium Hydride: Effect of Alloying Elements on Titanium Hydride Decomposition. MDPI. [Link]

  • DeVoss, J.M., et al. Low-Temperature Dehydrogenation of Vapor-Deposited Magnesium Borohydrides Imaged Using Identical Location Microscopy. ACS Publications. [Link]

  • Mekaoui, M.A., et al. Enhancing Hydrogen Storage Properties of Titanium Hydride TiH2 with Vacancy Defects and Uniaxial Strain: A First-Principles Study. ResearchGate. [Link]

  • Wu, X., et al. Dehydrogenation of TiH2. ResearchGate. [Link]

  • Faisal, M., et al. Influence of processing parameters on dehydrogenation of TiH2 in the preparation of Ti–Nb: A review. PMC. [Link]

  • Cao, J., et al. TiH2 脱氢规律与动力学计算. Transactions of Nonferrous Metals Society of China. [Link]

Sources

Validation

comparative study of hydrogen storage capacity in TiH1.65 and MgH2

As a Senior Application Scientist in materials chemistry, I approach solid-state hydrogen storage not just as a theoretical exercise, but as a complex interplay of thermodynamics, kinetics, and structural engineering. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials chemistry, I approach solid-state hydrogen storage not just as a theoretical exercise, but as a complex interplay of thermodynamics, kinetics, and structural engineering. The transition to a viable "hydrogen economy" relies heavily on developing materials that can store hydrogen densely and release it efficiently.

In this guide, we will critically compare two distinct metal hydrides: Magnesium Hydride (MgH₂) and Titanium Subhydride (TiH₁.₆₅) . While both are fundamental to hydrogen storage research, they serve entirely different mechanistic roles. MgH₂ acts as the bulk storage vessel, whereas non-stoichiometric TiH₁.₆₅ functions as a highly specialized kinetic gateway.

Here is an in-depth, data-driven comparison of their capacities, synergistic mechanisms, and the self-validating protocols required to evaluate them.

Thermodynamic and Gravimetric Profiling

Magnesium Hydride (MgH₂): The High-Capacity Vessel MgH₂ is widely regarded as one of the most promising binary hydrides due to its exceptional theoretical gravimetric capacity of ~7.6 wt% and a volumetric capacity of ~110 kg H₂/m³[1][2]. However, its practical application is severely bottlenecked by its thermodynamic stability. With an enthalpy of formation (ΔH) of approximately -74.7 kJ/mol H₂, pure MgH₂ requires desorption temperatures exceeding 300 °C and exhibits sluggish absorption/desorption kinetics due to high activation energy barriers (Ea ≈ 160 kJ/mol)[1][2].

Titanium Subhydride (TiH₁.₆₅): The Kinetic Gateway Unlike the stoichiometric TiH₂, TiH₁.₆₅ is a non-stoichiometric phase characterized by a high concentration of hydrogen vacancies. Based on its molar mass, TiH₁.₆₅ offers a lower theoretical gravimetric capacity of ~3.36 wt%. However, due to the high density of titanium, its volumetric capacity is actually superior to MgH₂, reaching ~126 kg H₂/m³. Despite this, TiH₁.₆₅ is thermodynamically too stable (desorption > 500 °C) to be used as a standalone reversible storage medium[3]. Its true value lies in its defect structure: the non-stoichiometric vacancies facilitate exceptional hydrogen ion mobility, making it a powerful catalytic dopant when alloyed with MgH₂[4].

Quantitative Performance Comparison

To objectively evaluate these materials, we must look beyond isolated gravimetric capacity and consider the thermodynamic penalties associated with each phase.

PropertyMagnesium Hydride (MgH₂)Titanium Subhydride (TiH₁.₆₅)
Gravimetric Capacity ~7.6 wt%~3.36 wt%
Volumetric Capacity ~110 kg H₂/m³~126 kg H₂/m³
Enthalpy of Formation (ΔH) -74.7 kJ/mol H₂< -100 kJ/mol H₂ (Highly Stable)
Desorption Onset Temp > 300 °C> 500 °C
Activation Energy (Ea) ~160 kJ/molN/A (Used to lower MgH₂ Ea)
Primary Application Role Bulk Reversible Storage MediumCatalytic Gateway / Dopant

Mechanistic Synergy: The MgH₂ - TiH₁.₆₅ Composite

Why do we combine a high-capacity hydride with a highly stable, lower-capacity subhydride? The answer lies in electron exchange and phase boundaries.

When Ti is introduced to MgH₂ during high-energy milling, it forms active TiH₁.₆₅ at the interfaces[2]. This subhydride acts as a "hydrogen pump." The multivalent nature of titanium facilitates electron donation to the Mg-H bond, weakening it. Simultaneously, the hydrogen vacancies in TiH₁.₆₅ provide a low-energy diffusion pathway for hydrogen atoms to migrate from the bulk MgH₂ to the surface, where they recombine into H₂ gas. This synergistic mechanism can lower the activation energy of the composite from 160 kJ/mol down to ~104 kJ/mol, significantly reducing the required desorption temperature[2][5].

Mechanism MgH2 Bulk MgH2 (High Stability) Interface Mg/Ti Interface (Electron Exchange) MgH2->Interface Thermal Activation TiH TiH1.65 Catalyst (Vacancy Gateway) TiH->Interface Electron Donation H_diff Accelerated H Diffusion Interface->H_diff Bond Weakening Desorption H2 Gas Release (Lower Temp) H_diff->Desorption Recombination

Catalytic mechanism of TiH1.65 lowering the desorption energy barrier of MgH2.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis and characterization of these hydrides must rely on self-validating experimental loops. Below are the standard protocols used in my laboratory to synthesize and benchmark these composites.

Protocol A: Reactive High-Energy Ball Milling (HEBM)

Causality: Standard physical mixing is insufficient. HEBM under a hydrogen atmosphere forces continuous fracturing and cold-welding of the particles, reducing diffusion distances to the nanoscale and forcing the in-situ formation of the active TiH₁.₆₅ phase directly at the MgH₂ grain boundaries[2][6].

  • Atmospheric Control: Load pure Mg and Ti powders (e.g., 90:10 molar ratio) into a hardened steel vial inside an argon-filled glovebox to prevent premature oxidation (which would form inactive TiO₂).

  • Reactive Milling: Pressurize the milling vial with high-purity H₂ gas (3–5 MPa). Mill at 400–500 RPM for 10 to 20 hours.

  • Phase Confirmation: Extract an aliquot for X-ray Diffraction (XRD) to confirm the complete disappearance of bulk metal peaks and the emergence of β-MgH₂ and TiH₁.₆₅ phases.

Protocol B: Volumetric Sieverts Method (PCT)

Causality: Pressure-Composition-Temperature (PCT) is the gold standard for measuring hydrogen capacity. However, gas pressure fluctuates with temperature. A self-validating protocol requires a blank calibration to isolate actual hydrogen absorption from basic gas expansion physics.

  • System Calibration (Critical Step): Perform a blank run using a non-absorbing reference gas (Helium) across the target temperature range (100 °C – 300 °C). This maps the thermal expansion of the instrument's dead volume.

  • Isothermal Hydriding: Introduce the synthesized MgH₂-TiH₁.₆₅ composite. Apply H₂ pressure incrementally at a constant temperature (e.g., 225 °C).

  • Kinetic Mapping: Record the pressure drop over time. Orthogonally validate the calculated capacity (wt%) by running the post-PCT sample through Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC) to measure the exact mass loss during thermal desorption[5].

Workflow Start Raw Materials: Mg & Ti Powders Milling Reactive High-Energy Ball Milling (H2 Atm) Start->Milling Pre-mixing Composite Nanostructured MgH2 - TiH1.65 Milling->Composite In-situ Hydrogenation PCT Sieverts Apparatus (PCT Measurements) Composite->PCT Aliquot 1 XRD In-situ XRD & TGA/DSC (Phase/Thermal Analysis) Composite->XRD Aliquot 2 Data Capacity & Kinetic Validation PCT->Data Isotherms XRD->Data Activation Energy

Experimental workflow for synthesizing and validating MgH2-TiH1.65 composites.

References

  • Nanostructuring of Mg-Based Hydrogen Storage Materials: Recent Advances for Promoting Key Applic
  • Enhancing Hydrogen Storage Properties of MgH2 by Transition Metals and Carbon M
  • Enhancement of the Hydrogen-Storage Characteristics of Mg by Adding Mg2Ni and Ni to MgH2 via High Energy Ball Milling, SciSpace.
  • Effect of Ti-Based Additives on the Hydrogen Storage Properties of MgH2: A Review, MDPI.
  • Effect of Cold Rolling on Metal Hydrides, J-Stage.
  • Formation of Titanium Hydride in Dilute Cu-Ti Alloy by Aging in Hydrogen Atmosphere and Its Effects on Electrical and Mechanical Properties, ResearchG

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Operational Causality

Operational Guide: Proper Handling and Disposal Procedures for Titanium Hydride (TiH1.65 / TiH2) As a Senior Application Scientist, I frequently observe laboratories mishandling metal hydrides by treating them as standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for Titanium Hydride (TiH1.65 / TiH2)

As a Senior Application Scientist, I frequently observe laboratories mishandling metal hydrides by treating them as standard inorganic waste. The critical failure point with Titanium Hydride (TiH1.65 and its stoichiometric equivalent, TiH2) is failing to account for its dual-hazard nature: it is both a highly flammable solid and a latent source of explosive hydrogen gas[1].

This guide provides researchers and drug development professionals with a field-proven, self-validating framework for the safe operational handling, spill containment, and final disposal of Titanium Hydride.

Before executing any disposal protocol, you must understand the mechanistic causality behind the safety rules. Titanium hydride is a strong reducing agent[2]. When heated above 288°C, it begins to dissociate and gradually evolves highly flammable hydrogen gas[3]. In its finely divided powder form, it is pyrophoric and can easily form explosive dust-air mixtures[2].

Table 1: Quantitative Hazard Data and Logistical Implications

ParameterValueOperational & Disposal Implication
Chemical Formula TiH1.65 / TiH2Hydride nature dictates extreme reducing potential; strictly incompatible with oxidizers and acids.
Decomposition Temp. > 288°CEvolves H₂ gas[3]; waste must be kept in cool, temperature-controlled storage away from heat sources.
Autoignition Temp. 460°CHigh risk of dust explosion; mandates electrically grounded, non-sparking equipment[3].
Extinguishing Media Class D, Dry SandDO NOT USE WATER. Water contact at high temps yields explosive H₂ gas[2].
Transport Classification UN 1871, Class 4.1, PG IIMust be labeled as a "Flammable Solid" for any external waste transportation[4].

Workflow Visualization

To ensure a self-validating safety loop, your laboratory should adopt the following standardized workflow for all TiH1.65 waste generation.

TiH2_Disposal A Waste Generation (TiH1.65 / TiH2) B Hazard Assessment (Spill vs. Routine) A->B C Spill Containment Explosion-proof HEPA B->C Accidental Spill D Routine Lab Waste Unused/Contaminated B->D Standard Process E Inert Packaging Seal under Argon C->E D->E F Regulatory Labeling UN 1871, Class 4.1 E->F G Final Disposal Licensed Incineration F->G

Figure 1: End-to-end operational workflow for Titanium Hydride waste handling and disposal.

Emergency Spill Response & Containment Protocol

A spill of TiH1.65 powder is an immediate dust explosion hazard. Standard sweeping will aerosolize the powder, and standard vacuums will ignite it. Every step in this protocol is designed to mitigate electrostatic discharge and aerosolization.

Step-by-Step Methodology:

  • Evacuate and Isolate: Immediately isolate the spill area (at least 25 meters for solids) and eliminate all ignition sources, including open flames and standard electrical equipment[2].

  • PPE Donning: Equip a NIOSH-approved N100 or P100 particulate respirator, anti-static gloves, and a flame-resistant lab coat[5].

  • Containment (No Compressed Air): Never use compressed air or dry sweeping to clean up the powder. This creates an explosive dust cloud and violates fundamental handling safety[3].

  • Collection: Use an electrically protected (explosion-proof) HEPA vacuum[4]. If a specialized vacuum is unavailable, use a wet-brushing technique to gently consolidate the material without raising dust[4].

  • Primary Packaging: Place the collected material into a grounded, closed container[3]. Self-Validation Check: Verify equipment grounding before transfer; if static is present, the system is unsafe.

Standard Operating Procedure (SOP) for Waste Disposal

Routine disposal of TiH1.65 must be treated as strict hazardous waste management. Do not flush down drains or mix with general lab waste[4].

Step-by-Step Methodology:

  • Waste Segregation: Strictly isolate TiH1.65 waste from acids, oxidizing agents, and halogens[3].

    • Causality: Mixing hydrides with oxidizers or acids initiates a violent exothermic reaction, rapidly evolving hydrogen gas and leading to spontaneous combustion.

  • Atmospheric Control: Handle and package the waste under a dry, inert gas (such as Argon) whenever possible. This prevents the material from heating up and igniting during manipulation[3].

  • Regulatory Packaging & Labeling: Store the waste in tightly sealed, moisture-proof containers[4]. Explicitly label the container with: "Hazardous Waste - Flammable Solid", UN 1871, Titanium Hydride, Class 4.1, Packing Group II [4].

  • Final Destruction: Offer the surplus and non-recyclable material to a licensed hazardous waste disposal company[4]. The mandated destruction method is burning in a chemical incinerator equipped with an afterburner and scrubber[4].

    • Causality: Why an afterburner and scrubber? Incineration of TiH1.65 generates titanium oxides and potentially unburnt hydrogen. The afterburner ensures complete combustion of flammable off-gases, while the scrubber captures the hazardous metallic oxide particulates before they reach the atmosphere[4].

Fire Mitigation (Self-Validating Safety Loop)

If a fire occurs in the waste container, DO NOT USE WATER, FOAM, OR CO2 [2].

  • Causality: Dousing a metallic hydride fire with water oxidizes the metal and generates massive amounts of hydrogen gas, turning a localized fire into a catastrophic confined-space explosion[2].

  • Action: Smother the fire using Class D extinguishing agents, dry sand, or graphite powder[2]. Confining and smothering the metal fire is the only chemically sound method to break the combustion triangle without introducing reactive oxygen/hydrogen sources.

References

  • PubChem. "Titanium hydride | H2Ti | CID 197094". National Center for Biotechnology Information. URL: [Link]

  • ESPI Metals. "Titanium Hydride Material Safety Data Sheet". ESPI Metals. URL:[Link]

  • B5Z. "Titanium Hydride (TiH2) Powder SAFETY DATA SHEET". B5Z Network. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Titanium Hydride (TiH₁.₆₅)

As researchers and scientists at the forefront of innovation, our work with reactive and energetic materials demands a deep and intuitive understanding of the risks involved. This guide is designed to move beyond a simpl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of innovation, our work with reactive and energetic materials demands a deep and intuitive understanding of the risks involved. This guide is designed to move beyond a simple checklist of safety procedures for handling titanium hydride (TiH₁.₆₅). Instead, it aims to build a foundational understanding of why specific precautions are necessary, empowering you to work with confidence and safety. We will explore the chemical nature of this material, detail the essential personal protective equipment (PPE) and handling protocols, and establish clear plans for both routine operations and emergency situations.

Section 1: The Nature of Titanium Hydride - More Than Just a Powder

Titanium hydride, typically a stable grey-black powder, is a non-stoichiometric compound, meaning the ratio of hydrogen to titanium can vary.[1] Its primary value in many applications, from pyrotechnics to hydrogen storage, stems from its ability to release hydrogen gas upon heating.[2] This very property, however, is central to the hazards it presents. Unlike more inert materials, TiH₁.₆₅ is a highly reactive, flammable solid that requires meticulous handling to prevent unwanted energy release.[3]

The fine powder form presents a significant surface area, making it prone to ignition from static discharge or friction and increasing the risk of forming explosive dust-air mixtures.[4][5] Furthermore, its reactivity extends to common laboratory substances, including water, with which it can react to generate extremely flammable hydrogen gas.[6]

Section 2: Hazard Identification and Risk Mitigation

A thorough understanding of the specific hazards is critical for establishing a self-validating system of safety. Every procedural step described below is a direct countermeasure to one or more of these inherent risks.

Primary Hazards:
  • Flammable Solid: Titanium hydride is classified as a flammable solid (Category 1 or 2).[5][7][8] Finely dispersed powder can be ignited by sparks, heat, or friction and can burn intensely.[9]

  • Dust Explosion: Like many finely divided materials, titanium hydride powder can form explosive mixtures in the air.[4][5] Any operation that generates dust, such as pouring or weighing, is a point of high risk.

  • Water Reactivity: Contact with water or moisture can lead to a reaction that liberates highly flammable and explosive hydrogen gas.[4][6] This is a critical consideration for both fire suppression and storage.

  • Reactivity with Oxidizers: Violent reactions can occur upon contact with strong oxidizing agents, acids, and halogens.[4]

  • Inhalation Hazard: While the toxicological properties have not been fully investigated, inhalation of the dust may cause irritation to the upper respiratory system and potentially slight lesions in the lungs with chronic exposure.[2][3][4]

Section 3: Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, higher-level controls must be implemented to engineer safety into the workspace.

  • Ventilation: All handling of titanium hydride powder should be performed within a certified chemical fume hood or a glovebox to maintain low airborne concentrations.[1][4] Use of local exhaust ventilation is a minimum requirement.[5]

  • Inert Atmosphere: For procedures involving larger quantities or increased risk of dust generation, handling the material under a dry, inert atmosphere (e.g., an argon-filled glovebox) is the preferred method.[4] This mitigates both fire and water-reactivity hazards simultaneously.

  • Static Electricity Control: Take precautionary measures against static discharge.[10][11] All equipment (spatulas, weigh boats, containers) and personnel should be properly grounded. Use of non-sparking tools is mandatory.[4][10]

  • Housekeeping: Maintain scrupulous housekeeping. Prevent dust accumulation on any surface.[5] Clean up spills immediately using appropriate procedures (see Section 6). Do not use compressed air to clean surfaces, as this will disperse the flammable dust.[2]

Section 4: Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between you and the material. It must be selected and used correctly for every task involving titanium hydride.

  • Respiratory Protection:

    • Why: The primary route of exposure is inhalation of fine particulates.[4]

    • What: A NIOSH-approved respirator is required. For low-level dust exposure, a half-mask respirator with P100 (particulate) filters may be sufficient.[7][12] For any situation with the potential for significant dust generation, a powered air-purifying respirator (PAPR) with HEPA filters is strongly recommended. Always follow your institution's respiratory protection program guidelines.[4]

  • Eye and Face Protection:

    • Why: The dust is a mechanical irritant to the eyes.[4] More significantly, an unexpected ignition or reaction could propel material, causing serious injury.

    • What: Wear chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.[3][5] Do not substitute safety glasses for goggles. A face shield should be worn over the goggles during procedures with a higher risk of splashing or energetic reaction.

  • Hand Protection:

    • Why: To prevent skin contact, which can cause irritation.[2]

    • What: Wear compatible, disposable gloves such as nitrile or rubber.[2][4] Before use, always inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid contaminating your skin and dispose of them as hazardous waste.[3]

  • Body Protection:

    • Why: To protect skin from contact and to prevent the accumulation of flammable dust on personal clothing.

    • What: A flame-retardant lab coat is mandatory.[3] For certain operations, flame-retardant and anti-static protective clothing may be required based on a risk assessment.[3] Do not wear clothing that readily accumulates static electricity (e.g., polyester).

Section 5: Standard Operating Procedure: Weighing and Transfer

This protocol provides a step-by-step methodology for a common laboratory task, integrating the causality behind each action.

  • Preparation:

    • Ensure the fume hood or glovebox is certified and operating correctly.

    • Ground all equipment, including the analytical balance, spatulas (use non-sparking type), and receiving vessel.

    • Lay down a disposable, absorbent bench cover to contain any minor spills.

    • Pre-label the receiving container.

    • Don all required PPE (respirator, goggles, face shield, flame-retardant lab coat, gloves).

  • Execution:

    • Retrieve the titanium hydride container from its cool, dry, inert storage location.[5]

    • Place the container in the fume hood. Allow it to equilibrate to the ambient temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

    • Slowly open the container, being mindful of any potential pressure differences.

    • Use a non-sparking spatula to carefully transfer the desired amount of powder to a tared, conductive weigh boat or directly into the receiving vessel.

    • Causality Check: Perform this action slowly and deliberately to minimize dust generation, which is the primary ignition and inhalation risk.[6]

    • Once the desired amount is weighed, securely close the primary titanium hydride container.

    • Carefully transfer the weighed powder to the receiving vessel. If using a weigh boat, a gentle tap may be necessary. Avoid any actions that could create a dust cloud.

  • Cleanup and Closure:

    • Wipe the spatula, weigh boat, and any affected surfaces with a cloth lightly dampened with an inert solvent (like hexane), treating the cloth as hazardous waste. Do not use water.

    • Carefully fold the disposable bench cover inward and place it in the designated solid hazardous waste container.

    • Return the primary container to its proper storage location.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.[2]

Section 6: Emergency Response Protocols

Titanium Hydride Spill Response

In the event of a spill, a calm and methodical response is crucial. All sources of ignition must be immediately eliminated.

// Node Definitions start [label="Spill Detected", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Alert Personnel &\nEliminate Ignition Sources", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Isolate the Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Don Full PPE:\n- PAPR\n- Goggles & Face Shield\n- FR/Anti-static Coat\n- Double Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Cover Spill with\nDry Sand or Class D\nExtinguisher Powder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Collect Mixture with\nNon-Sparking Tools", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="Place in Labeled,\nDry, Sealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Dispose of Waste &\nFile Incident Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end_node; } } Caption: Workflow for responding to a titanium hydride spill.

Fire Emergency

A titanium hydride fire is a Class D (combustible metal) fire.

  • DO NOT USE WATER, FOAM, OR CARBON DIOXIDE (CO₂). [4][9] Using water will intensify the fire by producing explosive hydrogen gas.[6]

  • Action: Smother the fire using a Class D fire extinguisher (e.g., Met-L-X®), dry sand, graphite powder, or dry sodium chloride.[9] Attempt to extinguish only if you are trained and it is safe to do so. Otherwise, evacuate the area and activate the fire alarm.

  • Firefighter Notification: Inform emergency responders that the fire involves titanium hydride, a water-reactive flammable solid.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Brush off as much material as possible, then wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]

Section 7: Waste Disposal

All waste containing titanium hydride, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect waste in a designated, clearly labeled, dry, and sealable container.[11]

  • Disposal: The material should be disposed of through a licensed hazardous waste disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a possible method, but this must be performed by trained professionals due to the material's high flammability.[3] Never mix titanium hydride waste with other chemical waste streams, especially those containing water or oxidizing agents.

Data Summary

PropertyValueSource
CAS Number 7704-98-5[2][4]
UN Number 1871[5][8]
Appearance Grey-black metallic powder[2][4]
Autoignition Temp. ~460 °C (860 °F)[2]
OSHA PEL None Established[4][5]
ACGIH TLV None Established[4][5]
NIOSH REL None Established[4]

References

  • ESPI Metals. Material Safety Data Sheet: Titanium Hydride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Titanium(II) hydride, 98%. [Link]

  • Purdue University. Safety Data Sheet: Titanium Hydride. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Titanium dihydride. [Link]

  • Morgan Advanced Materials. SDS: TiH Powders-100A (04-2016). [Link]

  • Grokipedia. Titanium hydride. [Link]

  • Wikipedia. Titanium hydride. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Titanium(II) hydride. [Link]

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